(1E,4Z,6E)-Curcumin-d6
Beschreibung
Eigenschaften
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSSTSXXLLKKK-JGJCSXQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1E,4Z,6E)-Curcumin-d6 chemical structure and properties
Introduction
Curcumin, the principal curcuminoid found in the spice turmeric (Curcuma longa), is a natural phenolic compound extensively investigated for its therapeutic potential. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antineoplastic, and neuroprotective properties.[1][2][3][4] The clinical utility of curcumin, however, is often limited by its low bioavailability due to poor absorption, rapid metabolism, and systemic elimination.[5] To accurately study its pharmacokinetics and metabolism, a stable, isotopically labeled internal standard is essential.
(1E,4Z,6E)-Curcumin-d6 is the deuterium-labeled form of curcumin, specifically designed for use as an internal standard in quantitative analyses by mass spectrometry.[1][4] The six deuterium atoms are incorporated into the two methoxy groups, providing a distinct mass shift without significantly altering the chemical behavior of the molecule.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a symmetrical molecule that exists in keto-enol tautomeric forms. The enol form is generally more stable. The deuteration on the methoxy groups makes it an ideal tool for bioanalytical studies.
2.1 Chemical Identity
The fundamental identification details for this compound are summarized below.
| Identifier | Value |
| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one[1] |
| CAS Number | 1335198-02-1[1][6] |
| Molecular Formula | C₂₁H₁₄D₆O₆[1] |
| SMILES | OC(/C=C/C1=CC(OC([2H])([2H])[2H])=C(O)C=C1)=C\C(/C=C/C2=CC(OC([2H])([2H])[2H])=C(O)C=C2)=O[1][6] |
| InChI Key | ZIUSSTSXXLLKKK-JGJCSXQMSA-N[1] |
2.2 Physicochemical Properties
The key physical and chemical properties are presented in the following table.
| Property | Value |
| Formula Weight | 374.4 g/mol [1] |
| Appearance | Solid; Orange to Dark Orange[1][2] |
| Purity | ≥99% deuterated forms (d₁-d₆)[1] |
| Solubility | Acetone: >20 mg/mL; 0.1 M NaOH: >3 mg/mL[1] |
| Storage | Store at -20°C or in a refrigerator[2][7] |
| Stability | ≥ 4 years under recommended storage conditions[1] |
Biological Context and Applications
While this compound is not intended for direct therapeutic use, it is indispensable for research on its non-labeled counterpart, curcumin. The biological activities described here refer to unlabeled curcumin, which Curcumin-d6 is used to quantify and study.
3.1 Primary Application: Internal Standard
The primary application of this compound is as an internal standard for the precise quantification of curcumin in biological matrices such as plasma, urine, and feces using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][8] Its co-elution with native curcumin and distinct mass-to-charge ratio (m/z) allow for correction of analytical variability during sample preparation and analysis, ensuring high accuracy and precision.[8]
3.2 Curcumin's Key Signaling Pathways
Curcumin exerts its effects by modulating multiple signaling pathways. Curcumin-d6 is a critical tool for studies aiming to elucidate these mechanisms by enabling accurate measurement of curcumin concentrations that elicit these effects.
-
Inhibition of NF-κB Pathway: Curcumin is a potent inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in inflammatory responses.[4] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Curcumin-d6 | 1246833-26-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of (1E,4Z,6E)-Curcumin-d6
This technical guide provides a comprehensive overview of the synthesis and characterization of (1E,4Z,6E)-Curcumin-d6, a deuterated internal standard crucial for the accurate quantification of curcumin in various biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Curcumin, a natural polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the clinical translation of curcumin is often hampered by its low bioavailability.[1] Accurate and reliable quantification of curcumin in biological samples is therefore essential for pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise measurement of curcumin levels.[2][3] This guide details a common synthetic route and the expected analytical characterization of this important research tool.
Synthesis of this compound
The synthesis of this compound typically follows a modified Pabon's method, which involves the condensation of a deuterated vanillin derivative with 2,4-pentanedione.[4] The key to synthesizing the deuterated analog is the use of vanillin with a deuterated methoxy group (vanillin-d3).
General Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: General synthetic scheme for this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from general procedures for curcuminoid synthesis.[4]
-
Formation of the Boron-Pentanedione Complex: In a round-bottom flask, dissolve 2,4-pentanedione (1.0 eq) and boric anhydride (0.5 eq) in anhydrous ethyl acetate. Stir the solution under a nitrogen atmosphere at 70°C for 3 hours.
-
Preparation of the Aldehyde Solution: In a separate flask, dissolve vanillin-d3 (2.4 eq) and tributyl borate (2.4 eq) in anhydrous ethyl acetate and stir for 1 hour under a nitrogen atmosphere.
-
Condensation Reaction: Add the aldehyde solution to the boron-pentanedione complex. Subsequently, add a solution of n-butylamine (0.12 eq) in anhydrous ethyl acetate dropwise.
-
Reaction Progression: Stir the reaction mixture at 70°C for 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, quench the reaction by adding 1N HCl. Continue stirring at 70°C for an additional hour.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [5] |
| Molecular Formula | C₂₁H₁₄D₆O₆ | [5] |
| Formula Weight | 374.4 g/mol | [5] |
| Appearance | Orange-yellow solid | [1] |
| Purity | ≥98% | |
| Deuterated Forms | ≥99% (d₁-d₆) | [5] |
Spectroscopic and Chromatographic Data
The following table summarizes the expected characterization data for this compound.
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled curcumin, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons, which typically appears around 3.9 ppm.[6] Other characteristic signals include those for the aromatic, vinylic, and enolic protons. |
| ¹³C NMR | The ¹³C NMR spectrum is expected to be nearly identical to that of unlabeled curcumin.[7] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 374.4).[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | The retention time of this compound should be very similar to that of unlabeled curcumin under the same chromatographic conditions.[8][9] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or acetic acid, with UV detection at approximately 425 nm.[8][9] |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Workflow for the synthesis and characterization of Curcumin-d6.
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound and the analytical techniques required for its thorough characterization. The availability of this high-purity, isotopically labeled internal standard is indispensable for advancing the understanding of curcumin's pharmacokinetics and metabolism, thereby supporting its development as a potential therapeutic agent.
References
- 1. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rsc.org [rsc.org]
- 7. Curcumin annotated NMR 400 MHz DMSOd6 data[13C.jdx] - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 8. Curcumin | SIELC Technologies [sielc.com]
- 9. Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Curcumin in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often hindered by poor bioavailability and rapid metabolism. To accurately study its pharmacokinetics, metabolism, and therapeutic effects, researchers rely on isotopically labeled analogs, with deuterated curcumin being a principal tool. This technical guide provides a comprehensive overview of the applications of deuterated curcumin in research, with a focus on its use as an internal standard in quantitative analysis, its synthesis, and its role in enhancing our understanding of curcumin's biological activities.
Core Applications of Deuterated Curcumin in Research
The primary application of deuterated curcumin, most commonly hexadeuterated curcumin (curcumin-d6), is as an internal standard for quantitative analysis using mass spectrometry. Its utility stems from the fact that it is chemically identical to curcumin, co-elutes during chromatography, and has a distinct mass, allowing for precise quantification of the non-deuterated analyte in complex biological matrices.
Beyond its role as an analytical tool, deuterated curcumin is also utilized to:
-
Investigate Metabolic Pathways: By tracing the metabolic fate of deuterated curcumin, researchers can identify and quantify its various metabolites, such as curcumin glucuronide and curcumin sulfate.[1]
-
Explore the Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be slowed. This "kinetic isotope effect" can be exploited to improve the pharmacokinetic profile of curcumin and to study the mechanisms of its enzymatic degradation.[2]
-
Enhance Therapeutic Properties: Preliminary research suggests that deuteration may enhance certain biological activities of curcumin, such as its antifungal and anti-tubercular effects, potentially due to altered metabolism and a longer biological half-life.[3]
Quantitative Analysis using Deuterated Curcumin as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of curcumin and its metabolites in biological samples. The use of a deuterated internal standard like curcumin-d6 is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Curcumin in Human Plasma
This protocol provides a general framework for the quantification of curcumin in human plasma using curcumin-d6 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of curcumin-d6 internal standard solution (concentration will be dependent on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 10.0 mM ammonium formate in water (pH 3.0).[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 0.250 mL/min.[4]
-
Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute curcumin and its metabolites, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for curcumin and curcumin-d6 are monitored.
-
Data Presentation: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Curcumin | 367.15 | 134.1 | Varies by instrument |
| Curcumin-d6 | 373.15 | 134.1 | Varies by instrument |
Note: The optimal collision energy is instrument-dependent and needs to be determined empirically.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(1E,4Z,6E)-Curcumin-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1E,4Z,6E)-Curcumin-d6, a deuterated analog of curcumin. This document furnishes essential chemical and physical data, detailed experimental protocols for its primary application as an internal standard, and an exploration of the core signaling pathways influenced by its non-deuterated counterpart, curcumin.
Core Compound Data
This compound is a stable isotope-labeled version of curcumin, a naturally occurring polyphenol found in turmeric. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of curcumin in complex biological matrices.
| Property | Value | Reference |
| CAS Number | 1335198-02-1 | [1][2] |
| Molecular Formula | C₂₁H₁₄D₆O₆ | [1][2] |
| Molecular Weight | 374.42 g/mol | [1][3] |
| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [2] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
| Appearance | Solid | [2] |
| Solubility | >20 mg/mL in Acetone; >3 mg/mL in 0.1 M NaOH | [2] |
Experimental Protocol: Quantification of Curcumin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the accurate quantification of curcumin in human plasma, a critical procedure in pharmacokinetic and bioavailability studies.
Materials and Reagents
-
Curcumin standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Dimethyl sulfoxide (DMSO)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Curcumin Stock Solution (1 mg/mL): Accurately weigh and dissolve curcumin in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.[4]
-
Working Standard Solutions: Prepare serial dilutions of the curcumin stock solution in ACN to create calibration curve standards.
-
Internal Standard Working Solution (e.g., 25 ng/mL): Dilute the this compound stock solution with ACN.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase: A gradient elution using a mixture of methanol and 10.0 mM ammonium formate (pH 3.0) is a common approach.[5] An alternative is a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5]
-
MRM Transitions:
-
Curcumin: m/z 367.16 → 148.99
-
This compound: m/z 373.20 → 176.18
-
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of curcumin to the internal standard against the concentration of the curcumin standards. The concentration of curcumin in the plasma samples can then be determined from this curve.
Curcumin's Impact on Cellular Signaling Pathways
Curcumin, the non-deuterated analyte, is known to modulate a multitude of signaling pathways, contributing to its anti-inflammatory, antioxidant, and anti-cancer properties.[6][7] The following diagrams illustrate some of the key pathways affected by curcumin.
References
- 1. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Physical and Chemical Stability of (1E,4Z,6E)-Curcumin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of (1E,4Z,6E)-Curcumin-d6, a deuterated analog of curcumin. Given the limited direct research on the stability of Curcumin-d6, this document extrapolates from the extensive data available for unlabeled curcumin and discusses the potential effects of deuteration. This compound is primarily utilized as an internal standard for the quantification of curcumin in various analytical methods, particularly mass spectrometry.[1][2] Its stability is a critical factor for ensuring accurate and reproducible results in preclinical and clinical research.
Chemical Structure and Properties
This compound, also known as (1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione, is a symmetrical molecule with deuterium atoms replacing the hydrogen atoms on the two methoxy groups. This isotopic labeling provides a distinct mass signature for use in mass spectrometry without significantly altering the molecule's chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₁₄D₆O₆ | [2] |
| Molecular Weight | 374.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | >20 mg/mL in Acetone; >3 mg/mL in 0.1 M NaOH | [2] |
| Storage | -20°C | [2] |
| Long-term Stability | ≥ 4 years (under recommended storage) | [2] |
Known Degradation Pathways of Curcumin
The stability of Curcumin-d6 is predicted to be influenced by the same factors that affect unlabeled curcumin, namely pH, light, temperature, and oxidative stress. The primary degradation pathways for curcumin are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
Curcumin is highly unstable in neutral to alkaline aqueous solutions.[3] The degradation follows first-order kinetics and is pH-dependent, with rapid degradation occurring at pH values above 7.0.[4][5] The major degradation products of hydrolysis include ferulic acid, vanillin, and feruloyl methane.[6]
Oxidative Degradation
At physiological pH, curcumin undergoes autoxidation.[7] This process involves the incorporation of oxygen and leads to the formation of a major product, bicyclopentadione.[4][6] Other byproducts can also be formed through this pathway.
Photodegradation
Curcumin is sensitive to light and can degrade upon exposure to both UV and visible light.[8][9] Photodegradation can lead to a loss of the characteristic yellow color of curcumin solutions. The degradation products are similar to those from hydrolysis and oxidation, including vanillin and ferulic acid.
References
- 1. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [scholarworks.umass.edu]
- 7. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Technical Guide to the Isotopic Purity and Labeling Efficiency of Curcumin-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Curcumin-d6, a critical internal standard and tracer for the quantitative analysis of curcumin. Designed for researchers, scientists, and drug development professionals, this document outlines the key quality attributes of Curcumin-d6, details the experimental protocols for its use, and visualizes the associated biological and analytical pathways.
Core Concepts: Isotopic Purity and Labeling Efficiency
In the context of deuterated standards like Curcumin-d6, isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, six). It is a critical measure of the quality of the stable isotope-labeled compound. High isotopic purity is essential to minimize isotopic interference with the analyte being quantified, thereby ensuring the accuracy and precision of analytical methods.
Labeling efficiency , while often used interchangeably with isotopic purity, can also refer to the success of the chemical synthesis process in incorporating the deuterium labels at the intended positions within the molecule. For Curcumin-d6, the deuterium atoms are typically located on the two methoxy groups.
Quantitative Data Summary
The isotopic purity of commercially available Curcumin-d6 is consistently high, ensuring its reliability as an internal standard. The following table summarizes the reported purity levels from various suppliers.
| Supplier/Source | Purity Specification |
| MedChemExpress | 99.78%[1] |
| Cayman Chemical | ≥99% deuterated forms (d1-d6)[2] |
| LGC Standards | 99 atom % D, min 98% Chemical Purity[3] |
| Shanghai Yuanye Biotechnology Co., Ltd. | > 95%[4] |
Experimental Protocols: Quantification of Curcumin Using Curcumin-d6
Curcumin-d6 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of curcumin and its metabolites in biological matrices.[5][6]
Sample Preparation: Protein Precipitation
This method is commonly used for plasma samples.[5]
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To a plasma sample, add a solution of Curcumin-d6 (internal standard).
-
Add a protein precipitating agent, such as methanol or acetonitrile.[5][7]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[7]
-
Collect the supernatant for LC-MS/MS analysis.
-
Chromatographic Separation: Reversed-Phase HPLC/UPLC
-
Objective: To separate curcumin and Curcumin-d6 from other components in the sample matrix before detection.
-
Typical Column: C18 columns (e.g., Waters XTerra® MS C18, ACQUITY UPLC BEH).[5]
-
Mobile Phase: A gradient elution is often used with a combination of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10.0 mM ammonium formate, pH 3.0 or 0.1% formic acid).[5][6]
-
Flow Rate: A typical flow rate is around 0.250 mL/min.[5]
Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically and sensitively detect and quantify curcumin and Curcumin-d6.
-
Ionization Mode: Negative electrospray ionization (ESI-) is commonly used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Curcumin: m/z 367.16 → 148.99
-
Curcumin-d6: m/z 373.20 → 176.180
-
Note: Specific m/z values may vary slightly depending on the instrument and conditions.
-
Visualizations
Signaling Pathways Influenced by Curcumin
Curcumin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant response. As a tracer, Curcumin-d6 can be used to study the pharmacokinetics and metabolism of curcumin, which in turn influences these pathways.
Caption: Curcumin's influence on NF-κB, MAPKs, and Nrf2 signaling pathways.
Experimental Workflow for Curcumin Quantification
The following diagram illustrates the typical workflow for quantifying curcumin in a biological sample using Curcumin-d6 as an internal standard.
Caption: A typical experimental workflow for curcumin analysis using LC-MS/MS.
Conclusion
Curcumin-d6 is a high-purity, reliable internal standard essential for the accurate quantification of curcumin in various research and development settings. The well-established experimental protocols, particularly those employing LC-MS/MS, provide the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Understanding the quality attributes of Curcumin-d6 and the methodologies for its use is paramount for generating robust and reproducible data in the study of curcumin's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Curcumin-d6 (dimethoxy-d6) | LGC Standards [lgcstandards.com]
- 4. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Kinetic Advantage: A Technical Examination of Deuterated Curcumin's Enhanced Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curcumin, the principal curcuminoid of turmeric, has long been investigated for its therapeutic potential across a spectrum of diseases, owing to its anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility has been significantly hampered by poor oral bioavailability, rapid metabolism, and chemical instability. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, presents a promising strategy to overcome these pharmacokinetic hurdles. This technical guide provides a comprehensive analysis of the biological activities of deuterated curcumin versus its natural counterpart, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence suggests that by attenuating metabolic breakdown, deuteration can enhance the therapeutic efficacy of curcumin, making it a more viable candidate for drug development.
Introduction: The Rationale for Deuterating Curcumin
Curcumin's therapeutic promise is well-documented in preclinical studies, where it has been shown to modulate multiple signaling pathways implicated in various diseases.[1][2][3] Despite these promising in vitro and in vivo findings, the translation to clinical success has been challenging. The primary obstacle lies in its pharmacokinetic profile. Following oral administration, curcumin undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, leading to very low systemic bioavailability.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
The carbon-hydrogen (C-H) bond is a primary site for metabolic oxidation. The carbon-deuterium (C-D) bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, thereby increasing the plasma concentration and half-life of the deuterated compound. This fundamental principle underpins the development of deuterated curcumin, with the hypothesis that an improved pharmacokinetic profile will lead to enhanced biological activity.
Comparative Biological Activities: Quantitative Insights
While direct, head-to-head quantitative data for all biological activities of deuterated curcumin is still emerging, existing studies and data on other curcumin derivatives provide a strong basis for its potential advantages.
Pharmacokinetics
The primary rationale for deuterating curcumin is to improve its pharmacokinetic profile. While specific quantitative data (AUC, Cmax, t1/2) for deuterated curcumin from head-to-head comparative studies are not yet widely published, the known mechanism of deuteration suggests a significant improvement over standard curcumin. The increased strength of the C-D bond is expected to slow down metabolic processes, leading to higher plasma concentrations and a longer half-life.
Table 1: Representative Pharmacokinetic Parameters of Oral Curcumin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Curcumin Powder (Sigma) | 250 | 17.79 | 3.1 | [8] |
| Curcumin Powder (GNC) | 250 | 12.6 | 0.9 | [8] |
| Curcumin Powder (Vitamin Shoppe) | 250 | 9.92 | 0.6 | [8] |
| Curcumin (in yoghurt) | 500 | 60 ± 10 | ~0.47 | [14] |
Note: This table illustrates the typically low bioavailability of standard curcumin formulations and does not include data for deuterated curcumin due to a lack of available direct comparative studies.
Antimicrobial Activity
A direct comparison of deuterated curcumin and curcumin has demonstrated its potential for enhanced antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Deuterated Curcumin vs. Curcumin
| Activity | Finding | Reference |
| Antibacterial | Deuterated curcumin showed equipotent activity compared to curcumin. | [18] |
| Antifungal | Deuterated curcumin exhibited better activity than curcumin. | [18] |
| Anti-tubercular | Deuterated curcumin demonstrated superior activity over curcumin. | [18] |
Anticancer Activity
Numerous studies have reported the IC50 values for curcumin and its analogs against various cancer cell lines. While specific data for deuterated curcumin is sparse, the data for other derivatives suggest that structural modifications can significantly enhance anticancer potency.
Table 3: Comparative IC50 Values of Curcumin and its Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Curcumin | MDA-MB-231 (Breast Cancer) | 30.78 (72h) | [19] |
| Nanocurcumin | MDA-MB-231 (Breast Cancer) | 12.99 (72h) | [19] |
| Curcumin | MCF-7 (Breast Cancer) | >100 (24h) | [20] |
| Curcumin Derivative 3 | MCF-7 (Breast Cancer) | 30.05 (24h) | [20] |
| Curcumin Derivative 5 | MCF-7 (Breast Cancer) | 12.91 (24h) | [20] |
| Curcumin Derivative 6 | MCF-7 (Breast Cancer) | 14.21 (24h) | [20] |
| Curcumin | HCT-116 (Colon Cancer) | 10 | [21] |
| Curcumin | A549 (Lung Cancer) | 11.2 | [21] |
| Curcumin Analog (C212) | HL60 (Leukemia) | ~2.5 | [22] |
| Curcumin | HL60 (Leukemia) | ~15 | [22] |
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant effects of curcumin are central to its therapeutic potential. Studies on curcumin derivatives indicate that modifications to the parent structure can lead to enhanced activity.
Table 4: Comparative Anti-inflammatory and Antioxidant Activity
| Activity | Compound | Metric | Result | Reference |
| Anti-inflammatory | Curcumin | Inhibition of NF-κB (IC50) | 18.2 ± 3.9 µM | [23] |
| Demethoxycurcumin (DMC) | Inhibition of NF-κB (IC50) | 12.1 ± 7.2 µM | [23] | |
| Bisdemethoxycurcumin (BDMC) | Inhibition of NF-κB (IC50) | 8.3 ± 1.6 µM | [23] | |
| Antioxidant | NI Curcumin | Total ORAC Value | >1,500,000 µmole TE/g | [24] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the comparison of deuterated and non-deuterated curcumin.
Synthesis of Deuterated Curcumin (d6-Curcumin)
A common method for synthesizing d6-curcumin involves the use of deuterated vanillin.
Protocol:
-
Preparation of Boron-Acetylacetone Complex: Acetylacetone is reacted with boric anhydride in an appropriate solvent like ethyl acetate.
-
Condensation Reaction: Deuterated vanillin (with deuterium on the methoxy groups) and tributyl borate are added to the reaction mixture.
-
Catalysis: The reaction is stirred at an elevated temperature (e.g., 80°C), and a catalyst such as n-butylamine is added dropwise.
-
Reaction Monitoring and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is subjected to an aqueous workup, and the organic layer is extracted, dried, and concentrated. The crude product is then purified by recrystallization or chromatography to yield d6-curcumin.
Pharmacokinetic Analysis in Rats
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A single oral dose of either curcumin or deuterated curcumin, formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose), is administered by gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25][26][27][28] A deuterated internal standard is used for accurate quantification.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of curcumin or deuterated curcumin for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.[29]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are pre-treated with oral doses of curcumin, deuterated curcumin, or a control vehicle one hour before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[30][31][32]
Signaling Pathway Modulation
Curcumin exerts its biological effects by interacting with a multitude of cellular signaling pathways. Deuterated curcumin, with its enhanced stability, is expected to modulate these pathways more effectively.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Curcumin is a known inhibitor of the NF-κB pathway.[13][14][33][34][35][36]
Caption: Inhibition of the NF-κB signaling pathway by curcumin.
STAT3 Signaling Pathway
The STAT3 transcription factor is a key player in cancer cell proliferation, survival, and metastasis. Curcumin has been shown to inhibit the STAT3 signaling pathway.[8][21][37][38][39][40][41]
Caption: Inhibition of the STAT3 signaling pathway by curcumin.
Conclusion and Future Directions
The deuteration of curcumin represents a scientifically sound and promising strategy to enhance its therapeutic potential. By improving its metabolic stability and, consequently, its bioavailability, deuterated curcumin is poised to exhibit superior biological activities compared to its parent compound. While direct comparative data, particularly in the realm of pharmacokinetics, is still needed to fully quantify this advantage, the existing evidence from antimicrobial studies and the enhanced efficacy of other curcumin derivatives strongly support the potential of this approach.
Future research should focus on conducting comprehensive head-to-head preclinical and clinical studies to establish the pharmacokinetic and pharmacodynamic profiles of deuterated curcumin. Such studies will be instrumental in determining its therapeutic window and optimal dosing regimens for various disease indications. The development of deuterated curcumin could finally unlock the full therapeutic promise of this ancient medicinal compound, paving the way for its successful translation into a modern pharmaceutical agent.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral bioavailability of curcumin from micronized powder and liquid micelles is significantly increased in healthy humans and differs between sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cmaj.ca [cmaj.ca]
- 8. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annexpublishers.co [annexpublishers.co]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 31. Anti-inflammatory effect of different curcumin preparations on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Turmeric (Curcuma longa) inhibits inflammatory nuclear factor (NF)-κB and NF-κB-regulated gene products and induces death receptors leading to suppressed proliferation, induced chemosensitization, and suppressed osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Curcumin inhibits NF-kappaB activation and reduces the severity of experimental steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Structurally modified curcumin analogs inhibit STAT3 phosphorylation and promote apoptosis of human renal cell carcinoma and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Curcumin inhibits constitutive STAT3 phosphorylation in human pancreatic cancer cell lines and downregulation of survivin/BIRC5 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Shield: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Curcumin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curcumin, a polyphenol extracted from Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties. However, its clinical translation has been severely hampered by poor oral bioavailability, rapid metabolism, and swift systemic elimination. A promising strategy to overcome these pharmacokinetic hurdles is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This "kinetic shield" can significantly alter metabolic pathways by leveraging the kinetic isotope effect (KIE), thereby enhancing the drug's systemic exposure and therapeutic efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of deuterated curcumin, summarizing available data, detailing experimental methodologies, and visualizing key processes to support further research and development in this area. While direct comparative in vivo pharmacokinetic data for deuterated curcumin remains limited in publicly accessible literature, this guide synthesizes foundational knowledge on curcumin's metabolism and the established principles of deuteration to provide a comprehensive overview for the scientific community.
Introduction: The Challenge of Curcumin's Bioavailability
Curcumin has demonstrated a wide range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Despite these promising findings, clinical trials have often yielded disappointing results due to curcumin's challenging pharmacokinetic profile. Following oral administration, curcumin exhibits:
-
Low Aqueous Solubility: Limiting its dissolution and absorption in the gastrointestinal tract.[2]
-
Extensive First-Pass Metabolism: Primarily in the intestine and liver, where it undergoes rapid reduction and conjugation.[2][3]
-
Rapid Systemic Clearance: Leading to very low plasma concentrations of the parent compound.[1][4]
These factors contribute to an oral bioavailability of less than 1% in rats and often undetectable levels in humans at therapeutic doses.[5][6]
The Deuteration Strategy: Enhancing Metabolic Stability
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in enzymatic metabolism. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly reduced. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can lead to:
-
Increased plasma concentrations (Cmax)
-
Prolonged plasma half-life (t1/2)
-
Increased overall systemic exposure (AUC)
Synthesis of Deuterated Curcumin
The synthesis of deuterated curcumin for research purposes is a critical first step in evaluating its pharmacokinetic properties. Several methods have been reported, with a common approach involving the condensation of a deuterated vanillin precursor with acetylacetone.
Representative Synthesis Protocol
A frequently cited method for preparing deuterated curcumin, specifically [d6]-curcumin where the methoxy groups are deuterated, is adapted from Pabon's synthesis.[2]
Materials:
-
[d3]-Vanillin
-
Acetylacetone
-
Boric anhydride
-
Tributyl borate
-
Butylamine
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Formation of the Boron-Acetylacetone Complex: Acetylacetone is reacted with boric anhydride in the presence of tributyl borate to form a boron complex.
-
Condensation Reaction: [d3]-Vanillin is added to the boron-acetylacetone complex in ethyl acetate.
-
Catalysis: Butylamine is added as a catalyst to facilitate the condensation reaction.
-
Hydrolysis: The reaction mixture is treated with hydrochloric acid to hydrolyze the boron complex and yield [d6]-curcumin.
-
Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Quality Control: The final product's identity and purity are confirmed using techniques like mass spectrometry (MS) to verify the incorporation of deuterium and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Pharmacokinetics of Curcumin and the Hypothesized Impact of Deuteration
Pharmacokinetic Parameters of Standard Curcumin
The following table summarizes representative pharmacokinetic parameters of standard curcumin from various studies. It is important to note that these values can vary significantly based on the formulation, dose, and animal model.
| Parameter | Species | Dose | Formulation | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Curcumin | Rat | 2 g/kg (oral) | Suspension | 1.35 ± 0.23 µg/mL | 0.83 h | - | - | [4] |
| Curcumin | Human | 2 g (oral) | Powder | ~0.006 µg/mL | 1 h | - | - | [4] |
| Curcumin | Human | 3.6 g (oral) | Powder | 11.1 nmol/L | 1 h | - | - | [1] |
| Curcumin Metabolites (Glucuronides/Sulfates) | Human | 10 g (oral) | Capsules | 2.30 ± 0.26 µg/mL | 3.29 ± 0.43 h | 35.33 ± 3.78 µg/mLhr | 6.77 ± 0.83 h | [7] |
| Curcumin Metabolites (Glucuronides/Sulfates) | Human | 12 g (oral) | Capsules | 1.73 ± 0.19 µg/mL | 3.29 ± 0.43 h | 26.57 ± 2.97 µg/mLhr | 6.77 ± 0.83 h | [7] |
Expected Pharmacokinetic Profile of Deuterated Curcumin
Deuteration at the methoxy groups and potentially other metabolically active sites is expected to significantly alter the pharmacokinetic profile.
| Parameter | Expected Change with Deuteration | Rationale |
| Cmax | Increase | Reduced first-pass metabolism allows more of the parent drug to reach systemic circulation. |
| Tmax | May increase | Slower metabolism could lead to a more gradual absorption phase. |
| AUC | Significant Increase | Reduced metabolic clearance leads to greater overall drug exposure over time. |
| Half-life (t1/2) | Increase | Slower metabolism and elimination from the body. |
Metabolism of Curcumin and the Role of Deuteration
The metabolism of curcumin is a key determinant of its low bioavailability. Understanding these pathways is crucial for predicting the impact of deuteration.
Major Metabolic Pathways of Curcumin
Curcumin undergoes two primary metabolic transformations in vivo:
-
Reduction: The heptadienone chain of curcumin is reduced by alcohol dehydrogenase to form dihydrocurcumin, tetrahydrocurcumin, and hexahydrocurcumin.[8][9]
-
Conjugation: The phenolic hydroxyl groups of curcumin and its reduced metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases) or sulfate (by sulfotransferases) to form curcumin glucuronides and curcumin sulfates, which are more water-soluble and readily excreted.[2][3]
A 1978 study utilizing deuterated curcumin was instrumental in elucidating these pathways in rats, identifying the major biliary metabolites as glucuronides of tetrahydrocurcumin and hexahydrocurcumin.
Experimental Protocol for In Vivo Metabolism Studies
Objective: To identify and quantify the metabolites of deuterated curcumin in a preclinical model.
Model: Male Wistar rats with cannulated bile ducts.
Test Article: [d6]-Curcumin (deuterated at the methoxy groups).
Procedure:
-
Dosing: A solution of [d6]-curcumin is administered to the rats via intravenous or intraperitoneal injection.
-
Sample Collection: Bile, urine, and feces are collected at predetermined time intervals over 24-48 hours.
-
Sample Preparation:
-
Bile samples may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates.
-
All samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites.
-
-
Analytical Method: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the parent [d6]-curcumin and its predicted metabolites based on their mass-to-charge ratios. The deuterium label serves as a unique signature to distinguish drug-related material from endogenous compounds.
-
Data Analysis: The chromatographic peaks corresponding to the parent drug and its metabolites are identified and quantified.
Visualizing Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of curcumin. Deuteration at the methoxy groups is not expected to directly inhibit the primary reduction and conjugation pathways, but deuteration at other positions could have a more direct impact.
References
- 1. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the cancer chemopreventive agent curcumin in human and rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of metabolites of the chemopreventive agent curcumin in human and rat hepatocytes and in the rat in vivo, and evaluation of their ability to inhibit phorbol ester-induced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach [mdpi.com]
- 9. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (1E,4Z,6E)-Curcumin-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (1E,4Z,6E)-Curcumin-d6, a deuterated internal standard crucial for the accurate quantification of curcumin in various biological matrices. This document outlines supplier and purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and an overview of the key signaling pathways modulated by curcumin.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary CAS number for the (1E,4Z,6E) isomer is 1335198-02-1. Another deuterated curcumin, the (1E,6E) isomer, is associated with CAS number 1246833-26-0. For accurate experimental work, it is crucial to verify the isomeric form and CAS number with the supplier.
Below is a summary of key information from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Availability/Notes |
| Cayman Chemical | Curcumin-d6 | 1335198-02-1 | 25438 | ≥99% deuterated forms (d1-d6)[1][2] | C₂₁H₁₄D₆O₆[1][2] | 374.4[1] | In stock. Available in 1 mg and 5 mg quantities.[1] |
| MedChemExpress | This compound | Not specified | HY-143676S | Not specified | Not specified | Not specified | In stock.[3] |
| Cambridge Bioscience | Curcumin-d6 | 1335198-02-1 | CAY25438-1 mg | ≥99% deuterated forms (d1-d6)[2] | C₂₁H₁₄D₆O₆[2] | 374.41626[2] | Supplier for Cayman Chemical products.[2] |
| Biomol | Curcumin-d6 | 1335198-02-1 | Cay25438-500 | >99% deuterated forms (d1-d6)[4] | C₂₁H₁₄D₆O₆[4] | 374.4[4] | Supplier for Cayman Chemical products.[4] |
| Simson Pharma | Curcumin-d6 | 1246833-26-0 | C990004 | Not specified | C₂₁H₁₄D₆O₆[5] | 374.42[5] | In stock. Note the different CAS for the (1E,6E) isomer.[5] |
| MedChemExpress | Curcumin-d6 (Diferuloylmethane-d6) | 1246833-26-0 | HY-N0005S | 99.78% | C₂₁H₂₀O₆ (unlabeled) | 374.42 | In stock. Note the different CAS for the (1E,6E) isomer.[6] |
Experimental Protocol: Quantification of Curcumin in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the simultaneous determination of curcumin, curcumin glucuronide, and curcumin sulfate in human plasma using this compound as an internal standard (IS). This protocol is adapted from a validated method and is intended for research purposes.[7][8]
Materials and Reagents
-
This compound (Internal Standard)
-
Curcumin (analyte)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K₂EDTA as anticoagulant)
Stock and Working Solutions
-
Curcumin-d6 Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in 2 mL of a solution containing 0.2 mL of DMSO and 1.8 mL of acetone.
-
Curcumin Stock Solution (1 mg/mL): Prepare in the same manner as the Curcumin-d6 stock solution.
-
Working Solutions: Prepare working solutions of curcumin and the internal standard by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves and quality control samples.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add a specific volume of the Curcumin-d6 internal standard working solution.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[9]
-
Inject an aliquot of the reconstituted solution into the LC-MS/MS system.[10]
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 μm) or equivalent.[7][8]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be optimized to achieve good separation of curcumin and its metabolites from endogenous plasma components.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative electrospray ionization (ESI-).[7][8]
-
MRM Transitions:
-
Curcumin: m/z 367.16 → 148.99
-
Curcumin-d6: m/z 373.20 → 176.18
-
(Transitions for curcumin glucuronide and sulfate should be optimized based on standards)
-
Data Analysis
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of curcumin in the plasma samples is then determined from this calibration curve.
Signaling Pathways Modulated by Curcumin
Curcumin, the non-deuterated parent compound of this compound, is a pleiotropic molecule that interacts with a multitude of molecular targets and modulates various intracellular signaling pathways.[11][12][13][14][15] The deuterated form is used as a tracer and is expected to exhibit similar biological activity. Understanding these pathways is crucial for researchers investigating the therapeutic potential of curcumin.
Below are diagrams of key signaling pathways influenced by curcumin, generated using Graphviz (DOT language).
Caption: Curcumin inhibits the NF-κB signaling pathway.
Caption: Curcumin inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Curcumin-d6 - Cayman Chemical [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Curcumin-d6 | CAS 1335198-02-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Curcumin-d6 | CAS No- 1246833-26-0 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]
- 14. mdpi.com [mdpi.com]
- 15. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (1E,4Z,6E)-Curcumin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, physical, and chemical data for (1E,4Z,6E)-Curcumin-d6. Given that the primary application of this deuterated isotope is as an internal standard in analytical chemistry, this guide also furnishes an in-depth exploration of the biological activities and associated experimental protocols of its non-deuterated analogue, curcumin. The insights into curcumin's mechanisms of action are crucial for researchers utilizing Curcumin-d6 for accurate quantification in biological matrices.
Section 1: Safety and Handling of this compound
This compound should be handled with care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
1.1 Hazard Identification
This compound is classified as hazardous.[1][2]
-
GHS Pictogram:
-
GHS07: Harmful
-
-
Hazard Statements:
-
Precautionary Statements:
1.2 First-Aid Measures
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
1.3 Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[3]
Section 2: Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [3] |
| CAS Number | 1335198-02-1 | [3] |
| Molecular Formula | C₂₁H₁₄D₆O₆ | [3] |
| Molecular Weight | 374.4 g/mol | [3][4] |
| Appearance | Orange Solid | [5] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and Dimethyl Formamide | |
| Storage | Store at -20°C | [3] |
Section 3: Biological Activity of Curcumin (Non-deuterated)
Curcumin, the non-deuterated analogue of this compound, is a highly pleiotropic molecule with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] It modulates multiple signaling pathways, making it a subject of intense research.
3.1 Quantitative Biological Data
The following table summarizes key quantitative data on the biological activity of curcumin.
| Assay | Cell Line/System | IC₅₀/EC₅₀ | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | 6 µM | [3] |
| p300/CREB-binding protein (CBP) Histone Acetyltransferase (HAT) Inhibition | Potent Inhibitor | [7] |
3.2 Key Signaling Pathways Modulated by Curcumin
Curcumin's biological effects are attributed to its ability to modulate numerous cellular signaling pathways.
3.2.1 NF-κB Signaling Pathway
Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[8]
3.2.2 MAPK Signaling Pathway
Curcumin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
3.2.3 p53 Signaling Pathway
Curcumin can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Curcumin D6 | C21H20O6 | CID 123810742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Curcumin-d6 | 1246833-26-0 [chemicalbook.com]
- 6. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Quantification of Curcuminoids Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin) in biological matrices, such as human plasma, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, curcumin-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This application note includes a step-by-step experimental protocol, comprehensive data tables summarizing method validation parameters, and diagrams illustrating the experimental workflow and a key signaling pathway modulated by curcumin.
Introduction
Curcuminoids, the active polyphenolic compounds in turmeric (Curcuma longa), have garnered significant interest for their therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. Accurate quantification of curcuminoids in biological samples is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. However, the inherent variability in sample preparation and potential for ion suppression in mass spectrometry can lead to inaccurate results. The use of a stable isotope-labeled internal standard, such as curcumin-d6, is the gold standard for correcting these variabilities, thereby improving the robustness and reliability of the assay[2].
This protocol details a validated LC-MS/MS method for the simultaneous quantification of curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC) using curcumin-d6 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC) reference standards (≥98% purity)
-
Curcumin-d6 (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (or other biological matrix)
-
tert-Butyl methyl ether (for liquid-liquid extraction)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of curcumin, DMC, BDMC, and curcumin-d6 in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing curcumin, DMC, and BDMC by diluting the stock solutions in methanol. Prepare a separate working solution for the internal standard, curcumin-d6.
-
Calibration Standards: Prepare a series of calibration standards by spiking the mixed curcuminoid working solution into the blank biological matrix (e.g., human plasma) to achieve a desired concentration range (e.g., 2.50–500 ng/mL)[3][4]. Add the curcumin-d6 internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation Method)[3][4]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the curcumin-d6 internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 µm)[3][4].
-
Mobile Phase A: 10.0 mM ammonium formate (pH 3.0) in water[3][4].
-
Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Mobile Phase B and increasing over the run.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for curcuminoids[3][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions need to be optimized for each analyte and the internal standard on the mass spectrometer being used.
Data Presentation
The quantitative performance of the method should be evaluated through a validation process. The following tables summarize typical validation parameters for the quantification of curcuminoids using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Curcumin | 2.50 - 500 | > 0.99 | 2.50 |
| Demethoxycurcumin | 2.50 - 500 | > 0.99 | 2.50 |
| Bisdemethoxycurcumin | 2.50 - 500 | > 0.99 | 2.50 |
Data synthesized from multiple sources.[3][4]
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Curcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| Demethoxycurcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| Bisdemethoxycurcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |
| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 |
%CV = Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Curcumin | 5 | > 85 |
| 50 | > 85 | |
| 400 | > 85 | |
| Curcumin-d6 | 100 | > 85 |
Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of curcuminoids.
Curcumin's Effect on NF-κB Signaling Pathway
Curcumin is known to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by curcumin leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by curcumin.
Conclusion
The LC-MS/MS method utilizing a deuterated internal standard as described in this protocol provides a robust, sensitive, and specific approach for the quantification of curcuminoids in biological matrices. The use of curcumin-d6 effectively mitigates matrix-associated and procedural errors, leading to highly reliable data essential for preclinical and clinical research in drug development. The detailed protocol and validation parameters presented herein offer a solid foundation for researchers to implement this methodology in their laboratories.
References
Preparation of (1E,4Z,6E)-Curcumin-d6 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (1E,4Z,6E)-Curcumin-d6 stock and working solutions for use in various research applications, including as an internal standard in mass spectrometry-based quantification and for in vitro cell-based assays.
Product Information and Storage
This compound is a deuterated form of curcumin, primarily utilized as an internal standard for the accurate quantification of curcumin in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its physicochemical properties are summarized in the table below.
| Property | Value |
| Synonyms | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one |
| CAS Number | 1335198-02-1 |
| Molecular Formula | C₂₁H₁₄D₆O₆ |
| Formula Weight | 374.4 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Physical Form | Solid |
Storage and Stability:
Proper storage is crucial to maintain the integrity of Curcumin-d6.
| Form | Storage Temperature | Stability | Notes |
| Solid | Room temperature | ≥ 4 years[1] | Protect from light. |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than 12 hours[5] | Prone to degradation; prepare fresh before each experiment. |
Solubility
Curcumin-d6 exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.
| Solvent | Solubility |
| Acetone | >20 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ≥1 mg/mL |
| Ethanol | ≥1 mg/mL |
| Methanol | Soluble |
| 0.1 M NaOH | >3 mg/mL[1] |
| Water | Poorly soluble |
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Curcumin-d6 in DMSO.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC or cell culture grade
-
Calibrated analytical balance
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Micropipettes
Procedure:
-
Tare a sterile amber glass vial on a calibrated analytical balance.
-
Carefully weigh 1 mg of this compound solid into the vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in properly labeled, light-protected aliquots.
Preparation of Working Solutions for LC-MS Internal Standard
This protocol provides a general guideline for preparing a working solution of Curcumin-d6 for use as an internal standard in LC-MS analysis. The final concentration should be optimized based on the specific assay and expected concentration range of curcumin in the samples.
Materials:
-
1 mg/mL Curcumin-d6 stock solution in DMSO
-
Acetonitrile, HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Micropipettes
Procedure for a 1 µg/mL (1000 ng/mL) Working Solution:
-
Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of acetonitrile to create a 10 µg/mL intermediate stock.
-
Prepare the final working solution by further diluting the intermediate stock. For example, add 100 µL of the 10 µg/mL intermediate stock to 900 µL of acetonitrile to yield a 1 µg/mL working solution.
-
This working solution can then be added to the biological samples during the extraction process. For instance, a common approach is to add a fixed volume of the internal standard working solution to the plasma or tissue homogenate before protein precipitation.[4][5]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions for treating cells in culture. It is critical to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity (typically ≤ 0.1%).
Materials:
-
1 mg/mL Curcumin-d6 stock solution in DMSO (equivalent to approximately 2.67 mM)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Micropipettes
Procedure for a 10 µM Working Solution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium.
-
For a 10 µM final concentration in a 2 mL well volume, first prepare a 100X intermediate solution (1 mM) by diluting the 2.67 mM stock.
-
Add 20 µL of the 100X (1 mM) intermediate solution to 1.98 mL of cell culture medium in the well. This will result in a final concentration of 10 µM with a DMSO concentration of approximately 0.37%. To achieve a lower DMSO concentration, a more diluted intermediate stock should be prepared.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the Curcumin-d6.
Typical Working Concentrations for Curcumin in Cell-Based Assays: The effective concentration of curcumin can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a wide range of concentrations has been explored.
| Application | Typical Concentration Range |
| Anti-proliferative/Cytotoxicity Assays | 5 µM - 100 µM[6][7] |
| Apoptosis Induction | 5 µM - 20 µM[6] |
| Modulation of Signaling Pathways | 0.1 µM - 10 µM[8] |
Visualizations
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing Curcumin-d6 stock and working solutions.
Signaling Pathways Modulated by Curcumin
Caption: Key signaling pathways modulated by curcumin.
References
- 1. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wcrj.net [wcrj.net]
- 8. Curcumin affects cell survival and cell volume regulation in human renal and intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1E,4Z,6E)-Curcumin-d6 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E,4Z,6E)-Curcumin-d6 is a deuterated form of curcumin, the primary active constituent of turmeric (Curcuma longa). Its increased molecular weight, due to the replacement of six hydrogen atoms with deuterium, makes it an ideal internal standard (IS) for the quantitative analysis of curcumin in biological matrices using mass spectrometry-based methods. The co-elution of the deuterated standard with the non-labeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of curcumin.
Curcumin has garnered significant interest for its therapeutic potential in a variety of diseases, attributed to its anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical utility is often limited by poor bioavailability due to rapid metabolism and systemic elimination. Accurate pharmacokinetic studies are therefore crucial for the development of new curcumin formulations with improved absorption and efficacy.
Application Notes
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of curcumin and its major metabolites, curcumin glucuronide (COG) and curcumin sulfate (COS), in various biological samples, most commonly plasma.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during extraction and ionization, thus improving the accuracy and precision of the analytical method.
Key Considerations for Use:
-
Purity: Ensure the isotopic and chemical purity of the this compound standard to prevent interference with the analyte peak.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations in the study samples. A typical concentration for the working IS solution is in the ng/mL range.[1]
-
Matrix Effects: While a deuterated internal standard can compensate for matrix effects, it is still essential to validate the method for potential ion suppression or enhancement in the specific biological matrix being analyzed.
-
Stability: The stability of this compound in the solvent used for stock solutions and in the biological matrix under storage conditions should be assessed. Stock solutions are typically prepared in organic solvents like DMSO or methanol and stored at low temperatures (-20°C or -80°C).[3][4]
Quantitative Data from Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters of curcumin from studies in humans and rats where this compound was utilized as an internal standard for quantification.
Table 1: Pharmacokinetic Parameters of Curcumin Conjugates in Healthy Human Volunteers after a Single Oral Dose.[5]
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL·h) | t1/2 (h) |
| 10 g | 2.30 ± 0.26 | 3.29 ± 0.43 | 35.33 ± 3.78 | 6.77 ± 0.83 |
| 12 g | 1.73 ± 0.19 | 3.29 ± 0.43 | 26.57 ± 2.97 | 6.77 ± 0.83 |
Data are presented as mean ± SE. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Curcumin in Rats after a Single Dose.[6]
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 10 | 3.14 ± 0.9 | 5 | 8.64 ± 2.31 | - |
| Oral (p.o.) | 500 | 0.06 ± 0.01 | 14 | 32.70 ± 12.92 | ~0.47 |
Data are presented as mean ± SE. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions for curcumin and this compound for the generation of calibration curves and quality control samples.
Materials:
-
Curcumin reference standard
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO) or Methanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks and pipettes
Procedure:
-
Curcumin Stock Solution (e.g., 1 mg/mL):
-
This compound Internal Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 2 mg of this compound.
-
Transfer to a 2 mL volumetric flask.
-
Add 0.2 mL of DMSO and 1 mL of acetone to dissolve.
-
Make up the volume with acetone.
-
Store the stock solution at -20°C or -80°C.[4]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the curcumin stock solution with ACN or a mixture of ACN and water to achieve the desired concentration range for the calibration curve (e.g., from ng/mL to µg/mL).[1]
-
-
Internal Standard Working Solution (e.g., 25 ng/mL):
-
Dilute the this compound stock solution with ACN to a final concentration suitable for spiking into all samples (calibration standards, QCs, and study samples).[1]
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for the extraction of curcumin and its metabolites from plasma samples.
Materials:
-
Plasma samples (blank, calibration standards, QCs, study samples)
-
Internal Standard Working Solution (from Protocol 1)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of each plasma sample in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.[5]
-
Centrifuge at a high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[1][5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis of Curcumin
This protocol provides a general LC-MS/MS method for the quantification of curcumin. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [2]
-
Column: C18 reversed-phase column (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 µm).[2]
-
Mobile Phase A: 10.0 mM ammonium formate (pH 3.0) in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.250 mL/min.[2]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of curcumin from its metabolites and other endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[1]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Curcumin: m/z 367.16 → 148.99
-
This compound: m/z 373.20 → 176.18
-
-
Instrument Parameters: Optimize parameters such as cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.
Visualizations
Experimental Workflow
References
- 1. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An LC–MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Quantification of Curcumin in Human Plasma by LC-MS/MS using (1E,4Z,6E)-Curcumin-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive high-throughput method for the quantification of curcumin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, (1E,4Z,6E)-Curcumin-d6, to ensure accuracy and precision. The protocol details procedures for sample preparation via protein precipitation, along with optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of curcumin concentrations over a range of 2.0 to 1000 ng/mL.[1]
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is investigated for a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Its primary mechanism of action involves the modulation of various signaling pathways, most notably the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cellular proliferation.[2][3] Accurate quantification of curcumin in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. However, curcumin's low oral bioavailability makes its detection challenging.[1]
This method addresses these challenges by employing a highly sensitive LC-MS/MS assay with this compound as the internal standard (IS) to correct for matrix effects and variations during sample processing and analysis.[3][4]
Experimental Protocols
Materials and Reagents
-
Curcumin (≥94% purity)
-
This compound (Curcumin-d6)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
a. Stock Solutions (1.0 mg/mL):
-
Accurately weigh approximately 2.0 mg of Curcumin and Curcumin-d6 standards.
-
Dissolve each standard in 2.0 mL of DMSO to achieve a final concentration of 1.0 mg/mL.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Store stock solutions in amber vials at -20°C to protect from light.[5]
b. Intermediate and Working Standard Solutions:
-
Prepare an intermediate stock solution of Curcumin at 100 µg/mL by diluting the 1.0 mg/mL stock solution with ACN.
-
From the intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution in 50:50 (v/v) ACN:Water to achieve concentrations ranging from 20 ng/mL to 10,000 ng/mL.[1]
-
Prepare an internal standard (IS) working solution of Curcumin-d6 at a concentration of 100 ng/mL by diluting the Curcumin-d6 stock solution with ACN.
Preparation of Calibration Curve and Quality Control Samples
-
To prepare the calibration curve (CC) standards, add 10 µL of each curcumin working standard solution to 90 µL of blank human plasma. This results in final concentrations of 2, 5, 10, 50, 100, 500, and 1000 ng/mL.[1]
-
Prepare Quality Control (QC) samples in the same manner at three concentration levels: Low (LQC, 6 ng/mL), Medium (MQC, 60 ng/mL), and High (HQC, 800 ng/mL).[3]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the 100 ng/mL Curcumin-d6 IS working solution in acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Alternatively, a liquid-liquid extraction can be performed using tert-butyl methyl ether (TBME) or ethyl acetate for sample cleanup.[1][5]
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C[3] |
| Gradient | See Table 1 |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometric Conditions
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative[1][4] or Positive[3] |
| Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) |
| Curcumin | 367.2 | 149.0 | 100 | 30 |
| Curcumin-d6 | 373.2 | 176.2 | 100 | 30 |
Note: Ion transitions and voltages may require optimization on the specific instrument used. A common alternative transition for Curcumin is 367.15 → 134.1.[3]
Results and Data Presentation
The method was validated according to regulatory guidelines. A linear response (r² > 0.99) was achieved over the concentration range of 2.0–1000 ng/mL. The accuracy and precision were within acceptable limits (±15%, and ≤20% for the Lower Limit of Quantification, LLOQ).
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Curcumin | 2.0 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 4: Precision and Accuracy Data
| Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 2.0 | ≤ 20.0 | ≤ 20.0 | 85.0 - 115.0 |
| LQC | 6.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 60.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 800.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 |
(Data presented is representative and should be generated for each specific assay validation.)
Visualizations
Experimental Workflow
Caption: High-throughput workflow for curcumin quantification.
Curcumin's Inhibition of the NF-κB Signaling Pathway
References
- 1. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Protocol for Evaluating the Efficacy of Deuterated Curcumin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcumin, a natural polyphenol derived from the turmeric plant Curcuma longa, is renowned for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its therapeutic potential, however, is often hindered by poor bioavailability, rapid metabolism, and systemic elimination.[3][4] To address these limitations, deuterated curcumin has been developed. The replacement of hydrogen with deuterium, a stable isotope of hydrogen, can lead to a stronger chemical bond, slowing down its metabolism and thereby potentially increasing its plasma half-life and therapeutic efficacy.[3][4] This application note provides detailed protocols for cell-based assays to evaluate and compare the biological activity of deuterated curcumin against standard curcumin.
Experimental Protocols
The following protocols are adapted from established methods for curcumin and can be applied to its deuterated counterpart. It is recommended to perform a dose-response curve for both compounds to determine the optimal concentration for each specific cell line and assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of deuterated curcumin on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer)[5][6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Deuterated curcumin and non-deuterated curcumin (stock solutions prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5][7]
-
The following day, treat the cells with various concentrations of deuterated curcumin and non-deuterated curcumin (e.g., 5 to 100 µM).[7] A vehicle control (DMSO) should be included.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490-570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by deuterated curcumin.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Deuterated curcumin and non-deuterated curcumin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of deuterated curcumin and non-deuterated curcumin for 24 to 48 hours.[5]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 500 µL of binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the investigation of how deuterated curcumin affects key signaling pathways, such as the PI3K/Akt/mTOR pathway.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Deuterated curcumin and non-deuterated curcumin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 60 mm or 100 mm dishes and treat with deuterated and non-deuterated curcumin as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The following table provides an example of how to present quantitative data from the cell viability assay. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Note: These are example values and must be determined experimentally.
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) - Example |
| MCF-7 | Curcumin | 48 | 25 |
| Deuterated Curcumin | 48 | 18 | |
| Panc-1 | Curcumin | 72 | 15[5] |
| Deuterated Curcumin | 72 | 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing deuterated and non-deuterated curcumin.
Curcumin-Modulated Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by deuterated curcumin.
Conclusion and Future Directions
The provided protocols offer a framework for the systematic evaluation of deuterated curcumin in cell-based assays. It is anticipated that due to its potentially increased stability, deuterated curcumin may exhibit enhanced cytotoxic and pro-apoptotic effects at lower concentrations compared to its non-deuterated counterpart. Further investigations could explore its effects on other cancer-related signaling pathways, such as NF-κB, JAK/STAT, and Wnt/β-catenin, as well as in more complex in vitro models like 3D spheroids.[9][10][11][12] Ultimately, in vivo studies will be necessary to confirm the enhanced therapeutic potential of deuterated curcumin.
References
- 1. Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wcrj.net [wcrj.net]
- 8. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro evaluation of curcumin effects on breast adenocarcinoma 2D and 3D cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using (1E,4Z,6E)-Curcumin-d6 as a Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcumin, a polyphenol extracted from Curcuma longa, has garnered significant interest for its therapeutic potential in a range of diseases. However, its clinical application is often hindered by poor oral bioavailability, rapid metabolism, and swift systemic elimination.[1][2][3] To accurately investigate the pharmacokinetics (PK), biodistribution, and metabolism of curcumin in vivo, stable isotope-labeled tracers, such as (1E,4Z,6E)-Curcumin-d6, are indispensable tools. The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, correcting for variability in sample extraction, chromatography, and mass spectrometric ionization.[4][5][6]
These application notes provide detailed protocols for conducting in vivo studies in rodent models using this compound as a tracer for accurate quantification of curcumin and its metabolites. The methodologies outlined are based on established practices in preclinical pharmacokinetic research.
Key Applications
-
Pharmacokinetic (PK) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of curcumin.
-
Bioavailability Assessment: Comparing different curcumin formulations to enhance systemic exposure.
-
Metabolite Identification and Quantification: Tracking the formation and clearance of major curcumin metabolites.[1][7][8]
-
Tissue Distribution Studies: Determining the concentration of curcumin and its metabolites in target organs.[9][10]
Data Presentation: Pharmacokinetic Parameters of Curcumin in Rodents
The following tables summarize representative pharmacokinetic data for curcumin in rats and mice from literature. These values can serve as a reference for designing and interpreting new studies using Curcumin-d6 as a tracer.
Table 1: Pharmacokinetic Parameters of Curcumin in Rats Following Oral Administration
| Parameter | Value | Animal Model | Dosage | Formulation | Reference |
| Cmax (ng/mL) | ~150 | Sprague-Dawley | 2 g/kg | Standard Curcumin | [2] |
| Tmax (hr) | 2 | Sprague-Dawley | 2 g/kg | Standard Curcumin | [2] |
| AUC₀-∞ (ng·h/mL) | ~460 | Sprague-Dawley | 2 g/kg | Standard Curcumin | [2] |
| t₁/₂ (hr) | ~2.5 | Sprague-Dawley | 2 g/kg | Standard Curcumin | [2] |
| Cmax (ng/mL) | 60 ± 10 | Wistar | 500 mg/kg | Yoghurt | [11] |
| Tmax (min) | 14 | Wistar | 500 mg/kg | Yoghurt | [11] |
| Oral Bioavailability | ~0.47% | Wistar | 500 mg/kg | Yoghurt | [11] |
Table 2: Plasma and Brain Concentrations of Curcumin in Mice
| Analyte | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Animal Model | Dosage | Time Point | Reference |
| Curcumin | Not Reported | 41.1 ± 6.7 | C57BL/6 | 50 mg/kg (oral, 2 days) | 2 hr post-LPS | [12] |
| Curcumin Sulfate | Not Reported | Not significantly different from curcumin | C57BL/6 | 50 mg/kg (oral, 2 days) | 2 hr post-LPS | [12] |
| Curcumin Glucuronide | Not Reported | 3.1 ± 1.6 | C57BL/6 | 50 mg/kg (oral, 2 days) | 2 hr post-LPS | [12] |
Experimental Protocols
Protocol 1: Oral Administration of Curcumin in Rodents for Pharmacokinetic Studies
This protocol describes the oral administration of a curcumin formulation to rats or mice for the subsequent analysis of plasma pharmacokinetics.
1. Animal Models:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
C57BL/6 or BALB/c mice (male, 8-10 weeks old)
2. Materials:
-
Curcumin test formulation
-
Vehicle (e.g., 0.5% carboxymethylcellulose, peanut butter, corn oil)[13][14][15]
-
Oral gavage needles (for rats and mice)
-
Animal balance
-
Appropriate animal restraining devices
3. Dosing Procedure:
-
Fast animals overnight (approximately 12 hours) with free access to water to facilitate absorption.[12]
-
Accurately weigh each animal before dosing.
-
Prepare the curcumin formulation in the chosen vehicle at the desired concentration. Ensure homogeneity of the suspension.
-
Administer a single oral dose of the curcumin formulation via oral gavage. A typical dose for preclinical studies can range from 50 mg/kg to 2 g/kg.[3][12]
-
Alternatively, for voluntary consumption, mix the curcumin formulation with a palatable vehicle like peanut butter and present it to the animals.[13][14][15]
-
Return each animal to its cage with free access to food and water after dosing.
Protocol 2: Blood and Tissue Sample Collection
This protocol outlines the procedure for collecting blood and tissue samples for the analysis of curcumin and its metabolites.
1. Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Syringes with appropriate gauge needles
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cryovials
-
Surgical tools for tissue dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
2. Blood Sampling:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), anesthetize the animal.[16]
-
Collect blood samples (approximately 200-300 µL for rats, 50-100 µL for mice) via a suitable route (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).
-
Transfer the blood into anticoagulant tubes and gently invert to mix.
-
Keep the tubes on ice.
-
Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
3. Tissue Collection (Terminal Procedure):
-
At the final time point, euthanize the anesthetized animal by an approved method.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Carefully dissect the desired organs (e.g., liver, kidney, spleen, brain, intestine).[10]
-
Rinse the tissues with ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry, weigh them, and place them in labeled cryovials.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
Protocol 3: Quantification of Curcumin and its Metabolites using LC-MS/MS with this compound as an Internal Standard
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of curcumin and its major metabolites in plasma and tissue homogenates, using this compound as an internal standard.
1. Sample Preparation (Plasma):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound (e.g., at 100 ng/mL) for protein precipitation.[17]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Sample Preparation (Tissue):
-
Homogenize the weighed tissue samples in a suitable buffer (e.g., PBS) on ice.
-
Proceed with protein precipitation as described for plasma, using an aliquot of the tissue homogenate.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[16][18]
-
Mobile Phase A: Water with 0.1% formic acid.[17]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]
-
Gradient Elution: A suitable gradient to separate curcumin from its metabolites (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for curcumin, its metabolites, and this compound.
4. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentrations of the analytes in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of curcumin.
Caption: Major metabolic pathways of curcumin in vivo.
References
- 1. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. livar.net [livar.net]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-term biodistribution and toxicity of curcumin capped iron oxide nanoparticles after single-dose administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Curcumin Prevents Acute Neuroinflammation and Long-Term Memory Impairment Induced by Systemic Lipopolysaccharide in Mice [frontiersin.org]
- 13. Administering Fixed Oral Doses of Curcumin to Rats through Voluntary Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administering Fixed Oral Doses of Curcumin to Rats through Voluntary Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Curcumin and its Deuterated Internal Standard by UPLC-MS/MS
Introduction
Curcumin, a lipophilic polyphenol derived from the roots of Curcuma longa, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] To accurately evaluate its pharmacokinetic profile and support clinical trials, robust and sensitive bioanalytical methods are essential.[3][4] This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of curcumin in biological matrices. The use of a stable isotope-labeled internal standard, (1E,4Z,6E)-Curcumin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for curcumin quantification in preclinical and clinical studies. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative UPLC-MS/MS Parameters
The following table summarizes the key UPLC-MS/MS conditions for the analysis of curcumin and its deuterated internal standard, this compound. These parameters are compiled from various validated methods and offer a robust starting point for method development and validation.[1][5][6]
| Parameter | Curcumin | This compound (Internal Standard) |
| Formula | C₂₁H₂₀O₆ | C₂₁H₁₄D₆O₆[2] |
| Molecular Weight | 368.38 | 374.4[2] |
| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative |
| Precursor Ion (m/z) | [M+H]⁺: 369.1, [M-H]⁻: 367.16 | [M+H]⁺: 375.2, [M-H]⁻: 373.20 |
| Product Ion(s) (m/z) | 177.0, 149.0, 285.1 | 176.2, 183.2 |
| Collision Energy (eV) | ~17-30 | ~17-30 |
| Cone Voltage (V) | ~30 | ~30 |
Experimental Workflow Diagram
Caption: General workflow for the UPLC-MS/MS analysis of curcumin.
Detailed Experimental Protocol
This protocol provides a comprehensive procedure for the extraction and quantification of curcumin from human plasma.
1. Materials and Reagents
-
Curcumin (≥98% purity)
-
This compound (≥98% purity)[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K₂EDTA as anticoagulant)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve curcumin and curcumin-d6 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Serially dilute the curcumin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the curcumin-d6 stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and QC samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL curcumin-d6 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see UPLC conditions).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
4. UPLC-MS/MS Conditions
UPLC System:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-2.0 min: 40-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-40% B
-
2.6-3.5 min: 40% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
MS/MS System:
-
Ionization: Electrospray Ionization (ESI), Positive Mode[1]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Curcumin: 369.1 > 177.0
-
This compound: 375.2 > 176.2
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of curcumin to curcumin-d6 against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used.
-
The concentration of curcumin in the QC and unknown samples is determined from the calibration curve.
6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. The lower limit of quantification (LLOQ) for curcumin in plasma is typically in the range of 1-5 ng/mL.[1][4]
This UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of curcumin in biological matrices. The use of a deuterated internal standard ensures accurate and precise results, making this method suitable for pharmacokinetic studies and other applications in drug development. The detailed protocol and tabulated parameters offer a solid foundation for researchers to implement and adapt this method for their specific needs.
References
- 1. japsonline.com [japsonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry | MDPI [mdpi.com]
Application Note: Quantitative Analysis of Curcumin in Biological Matrices using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is investigated for a wide spectrum of pharmacological activities.[1] Its therapeutic potential hinges on its ability to modulate numerous signaling molecules involved in inflammation and cell regulation, such as NF-κB.[2][3] However, comprehensive pharmacokinetic and in vivo studies are often challenged by curcumin's low bioavailability and rapid metabolism.
Accurate quantification in biological matrices like plasma and tissue is critical for preclinical and clinical research. The use of a stable isotope-labeled internal standard, such as deuterated curcumin (e.g., curcumin-d6), is the gold standard for mass spectrometry-based quantification. It effectively corrects for variations in sample preparation, extraction efficiency, and matrix-induced ion suppression, ensuring high precision and accuracy. This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of curcumin using a deuterated internal standard.
Quantitative Method Performance
The following tables summarize typical validation parameters for the quantification of curcumin in various biological matrices using LC-MS/MS with a deuterated internal standard. These methods demonstrate high sensitivity, precision, and accuracy, conforming to regulatory guidelines.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Curcumin Analysis
| Parameter | Human Plasma | Rat Plasma | Mouse Plasma | Mouse Brain Tissue |
|---|---|---|---|---|
| Linear Range (ng/mL) | 2.50 - 500[1] | 2 - 400[4] | 2.5 - 2500+ | 2.5 - 2500+ |
| LLOQ (ng/mL) | 2.50[1] | 2[4] | 2.5[5] | 2.5[5] |
| Intra-day Precision (%CV) | < 15% | < 11.9%[6] | Within FDA criteria[5] | Within FDA criteria[5] |
| Inter-day Precision (%CV) | < 15% | < 10.5%[6] | Within FDA criteria[5] | Within FDA criteria[5] |
| Accuracy (% Bias) | 85 - 115% | 98.9 - 103.2%[6] | Within FDA criteria[5] | Within FDA criteria[5] |
| Extraction Recovery | > 85% | 87.6%[7] | > 85% | > 85% |
Experimental Protocols
Materials and Reagents
-
Curcumin (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ethyl Acetate (HPLC Grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Blank Biological Matrix (e.g., K2EDTA Human Plasma)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve curcumin and curcumin-d6 in methanol or DMSO to prepare individual 1 mg/mL stock solutions. Store at -20°C or -80°C, protected from light.[8]
-
Working Standard Solutions: Prepare serial dilutions of the curcumin stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).[9]
-
Internal Standard (IS) Working Solution: Dilute the curcumin-d6 stock solution to a fixed concentration (e.g., 25 ng/mL) in acetonitrile.[4] This solution will be added to all samples, including calibrators and quality controls (QCs).
Sample Preparation Workflow
Caption: General workflow for curcumin extraction from biological samples.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This method is rapid and effective for a variety of sample types.
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (Curcumin-d6).
-
Add 200-300 µL of ice-cold acetonitrile (containing 0.1% formic acid).[4]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE provides a cleaner extract compared to PPT, reducing potential matrix effects.
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (Curcumin-d6).
-
Add 1 mL of an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[6][8]
-
Vortex for 2 minutes, then centrifuge at 3,000 rpm for 10 minutes.[6]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.[6]
Protocol 3: Tissue Homogenization and Extraction
This protocol is suitable for solid tissue samples such as brain or tumors.
-
Accurately weigh the tissue sample and add homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:3 w/v).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until no solid pieces remain.
-
Use an aliquot of the resulting homogenate (e.g., 100 µL) and proceed with either the Protein Precipitation (Protocol 1) or Liquid-Liquid Extraction (Protocol 2) method as described above.[5]
LC-MS/MS Analytical Method
An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
Table 2: Typical LC-MS/MS Parameters for Curcumin Analysis
| Parameter | Typical Setting |
|---|---|
| LC System | UPLC or HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[1][8] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Flow Rate | 0.25 - 0.5 mL/min[1] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[1][6] |
| MRM Transition: Curcumin | m/z 367.1 -> 149.1 (Negative Mode)[9] or m/z 369 -> 177 (Positive Mode)[6] |
| MRM Transition: Curcumin-d6 | m/z 373.2 -> 176.2 (Negative Mode) or m/z 373.15 -> 134.1 (Negative Mode) |
Note: MRM transitions should be optimized for the specific instrument used.
Curcumin Signaling Pathway Modulation
Curcumin exerts its anti-inflammatory effects largely by inhibiting the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[10][11] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[11] Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][11] Curcumin can block this activation, thereby reducing inflammation.[2]
Caption: Curcumin's inhibition of the NF-κB inflammatory pathway.
References
- 1. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Determination of Curcumin in Rat Plasma by Liquid–liquid Extraction using LC–MS/MS with Electrospray Ionization: Assay Development, Validation and Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 8. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues of (1E,4Z,6E)-Curcumin-d6 in methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (1E,4Z,6E)-Curcumin-d6 in methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in methanol?
Q2: Are there any known factors that can affect the solubility of this compound in methanol?
Yes, several factors can influence the solubility of curcumin and its deuterated analogs in methanol:
-
Purity of the Compound: The presence of impurities can affect the overall solubility.
-
Solvent Grade and Water Content: The grade of methanol and the presence of water can alter its solvation properties. For optimal and reproducible results, using high-purity, anhydrous methanol is recommended.
-
Temperature: The solubility of curcumin in various solvents, including methanol, generally increases with temperature.[5]
-
pH of the Solution: While methanol is a neutral solvent, any acidic or basic contaminants could potentially affect the chemical stability and solubility of curcumin. Curcumin's stability is known to be pH-dependent, with degradation occurring in neutral to basic conditions.[2]
Q3: My this compound is not dissolving completely in methanol. What are the possible reasons and solutions?
If you are experiencing incomplete dissolution, consider the troubleshooting guide below for potential causes and recommended actions. Common reasons include insufficient solvent volume, low temperature, or potential degradation of the compound.
Q4: How should I prepare a stock solution of this compound in methanol?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. This includes recommendations for solvent, temperature, and techniques to aid dissolution.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in methanol.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution or Presence of Particulates | Insufficient solvent volume for the amount of compound. | Increase the volume of methanol incrementally until the compound dissolves completely. |
| Low temperature of the solvent. | Gently warm the solution to 37-40°C to enhance solubility.[5] Avoid excessive heat to prevent degradation. | |
| The solution is supersaturated. | Prepare a more dilute solution. | |
| The compound may have degraded. | Curcumin and its analogs can degrade over time, especially if not stored properly. Use a fresh vial of the compound. | |
| Solution Appears Cloudy or Hazy | Presence of water in the methanol. | Use anhydrous methanol to prepare the solution. |
| The compound is precipitating out of solution. | This may occur if the solution is cooled after warming or if the concentration is too high. Maintain a constant temperature or prepare a more dilute solution. | |
| Unexpected Color Change | pH of the solvent is not neutral. | Ensure the methanol is free from acidic or basic contaminants. Curcumin is a natural pH indicator and its color can change with pH. |
| Degradation of the compound. | Degradation products may have a different color. Prepare a fresh solution from a new stock of the compound. |
Quantitative Data Summary
The following table summarizes the reported solubility of curcumin in various solvents. While this data is for the non-deuterated form, it serves as a valuable reference for this compound.
| Solvent | Reported Solubility | Reference |
| Methanol | ~10 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| Acetone | >20 mg/mL, ~50 mg/mL | [3][6] |
| DMSO | High solubility | [4] |
| Water | Practically insoluble (~0.6 µg/mL) | [7][8] |
| 0.1 M NaOH | >3 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in Methanol
-
Materials:
-
This compound solid
-
Anhydrous methanol (ACS grade or higher)
-
Sterile glass vial
-
Vortex mixer
-
Water bath or heating block (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in the sterile glass vial.
-
Add the calculated volume of anhydrous methanol to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of methanol to 10 mg of the compound).
-
Tightly cap the vial and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, gently warm the solution to 37-40°C for 5-10 minutes.[5] Intermittently vortex the solution during warming.
-
For difficult-to-dissolve compounds, sonication in an ultrasonic bath for 5-10 minutes can also be effective.
-
Once the compound is fully dissolved, allow the solution to return to room temperature before use.
-
Store the stock solution in a tightly sealed vial, protected from light, at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
References
- 1. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. sxrebecca.com [sxrebecca.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Analysis of (1E,4Z,6E)-Curcumin-d6 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1E,4Z,6E)-Curcumin-d6 in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in our experiments?
A1: this compound is the deuterated form of curcumin. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are commonly used as internal standards.[1] This is because they are chemically almost identical to the non-deuterated (endogenous) compound being measured, but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the main degradation pathways for curcumin in biological samples?
A2: Curcumin is known to be unstable under physiological conditions.[2] The primary degradation pathways include:
-
Autoxidation: This is a major degradation pathway at neutral to basic pH, leading to the formation of various oxidation products, with bicyclopentadione being a major end-product.[2]
-
Metabolism: In vivo, curcumin is extensively metabolized through reduction of the double bonds in the heptadienedione chain and conjugation with glucuronic acid and sulfate.[2]
While specific kinetic data for the degradation of this compound is not extensively published, it is expected to follow the same degradation pathways as unlabeled curcumin. The rate of degradation may be slightly different due to the kinetic isotope effect, but this is not expected to be substantial.
Q3: How stable is the this compound solid standard?
A3: When stored as a solid at -20°C, this compound is highly stable, with a shelf life of at least four years.[3]
Q4: What is the stability of curcumin in plasma?
A4: Curcumin's stability in plasma is significantly higher than in buffer at physiological pH.[4] This is due to the binding of curcumin to plasma proteins, such as human serum albumin and fibrinogen, which protects it from rapid hydrolysis.[5][6] In human blood, about 50% of curcumin remains after 8 hours of incubation.[4] It is important to note that these stability data are for non-deuterated curcumin, but similar behavior is expected for Curcumin-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for Curcumin-d6 | Degradation of the internal standard: Curcumin is unstable at neutral to basic pH. Your sample preparation or storage conditions may be causing degradation. | - Ensure all solutions are acidic (pH < 7).- Minimize sample processing time.- Store samples at -80°C immediately after collection and until analysis.- Prepare working solutions of Curcumin-d6 fresh daily. |
| Inefficient extraction: The chosen extraction method may not be effectively recovering Curcumin-d6 from the plasma matrix. | - Optimize your protein precipitation or liquid-liquid extraction protocol. See the detailed protocols below.- Ensure complete evaporation of the organic solvent and proper reconstitution in a suitable solvent. | |
| Mass spectrometer issues: The instrument may not be properly tuned for Curcumin-d6. | - Check the mass spectrometer parameters, including the precursor and product ion m/z values, collision energy, and cone voltage.[7] - Perform a system suitability test to ensure the instrument is functioning correctly. | |
| High variability in Curcumin-d6 signal | Inconsistent sample preparation: Variations in extraction efficiency between samples can lead to inconsistent internal standard signals. | - Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents.- Use an automated liquid handler for improved precision if available. |
| Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of Curcumin-d6 in the mass spectrometer. | - Improve sample clean-up to remove interfering substances.- Optimize the chromatographic separation to separate Curcumin-d6 from matrix components. | |
| Retention time shift for Curcumin-d6 | Chromatographic column degradation: The column performance may have deteriorated over time. | - Flush the column according to the manufacturer's instructions.- If the problem persists, replace the column. |
| Changes in mobile phase composition: Inaccurate mobile phase preparation can lead to shifts in retention time. | - Prepare fresh mobile phase accurately.- Ensure the mobile phase is properly degassed. | |
| Kinetic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[8] | - This is a known phenomenon and is generally not a cause for concern as long as the peak is correctly integrated. Ensure your integration parameters are set appropriately. | |
| Presence of unexpected peaks | Degradation products: Curcumin and Curcumin-d6 can degrade into multiple products, which may be detected by the mass spectrometer. | - Confirm the identity of the peaks by comparing their mass spectra to known degradation products of curcumin.- Minimize sample degradation by following the stability recommendations mentioned above. |
| Contamination: The analytical system or solvents may be contaminated. | - Run a blank injection to check for system contamination.- Use high-purity, LC-MS grade solvents and reagents. |
Quantitative Data Summary
The following tables summarize the stability of curcumin under various conditions. While this data is for non-deuterated curcumin, it provides a valuable guide for handling this compound.
Table 1: pH-Dependent Degradation of Curcumin
| pH | Degradation Rate | Reference |
| 3-6 | Stable | [4] |
| 7.2 | ~90% decomposed within 30 min in buffer | [4] |
| >7.5 | Color changes to red, indicating degradation | [9] |
| 10.2 | Maximum degradation rate | [10] |
Table 2: Stability of Curcumin in Different Media
| Medium | Stability | Reference |
| Cell culture medium with 10% fetal calf serum | <20% decomposed within 1 hour | [4] |
| Human blood | ~50% remained after 8 hours | [4] |
| Human plasma with albumin and fibrinogen | Hydrolysis is suppressed | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation for Curcumin-d6 Extraction from Plasma
This protocol is a common and rapid method for sample clean-up.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[11]
-
-
Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of this compound working solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Curcumin-d6 from Plasma
This method can provide a cleaner extract compared to protein precipitation.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma, add a known amount of this compound working solution.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 4,000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Curcumin Degradation and Metabolism Pathway
Caption: Major degradation and metabolic pathways of curcumin.
Experimental Workflow for Curcumin-d6 Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective stabilization of curcumin by association to plasma proteins: human serum albumin and fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. a protein precipitation extraction method [protocols.io]
How to resolve poor peak shape for (1E,4Z,6E)-Curcumin-d6 in HPLC
Welcome to the technical support center for the chromatographic analysis of (1E,4Z,6E)-Curcumin-d6 and related curcuminoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving poor peak shape and optimizing High-Performance Liquid Chromatography (HPLC) methods.
Note: this compound is a deuterated internal standard for curcumin. Its chemical properties and chromatographic behavior are nearly identical to that of unlabeled curcumin. Therefore, the troubleshooting guidance and methodologies provided for curcumin and curcuminoids are directly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, broadening, or splitting) for my Curcumin-d6 peak?
Poor peak shape for curcuminoids is a common issue and can stem from several factors. The most frequent cause is undesirable secondary chemical interactions between the analyte and the stationary phase. Other common causes include issues with the mobile phase, column health, or sample preparation.[3][4]
-
Peak Tailing: Often caused by the interaction of curcumin's acidic phenolic hydroxyl groups with active silanol sites on the silica-based column packing.[5] This can be exacerbated by incorrect mobile phase pH, column contamination, or using a sample solvent that is stronger than the mobile phase.[6][7]
-
Peak Broadening: Can be a sign of column degradation, extra-column volume (e.g., excessive tubing length), column overload from injecting too much sample, or a mobile phase that is too weak to elute the compound efficiently.[3][8][9]
-
Split Peaks: Typically indicate a problem at the column inlet, such as a partially blocked frit, a void in the packing material, or severe contamination.[6] It can also be caused by dissolving the sample in a solvent much stronger than the mobile phase.[6]
Q2: What is the most critical factor for achieving a sharp, symmetrical peak for Curcumin-d6?
The most critical factor is the pH of the mobile phase . Curcumin is a phenolic compound and is unstable in neutral to alkaline conditions (pH ≥ 7.0).[10] More importantly for chromatography, its phenolic hydroxyl groups can ionize, leading to strong interactions with the stationary phase and causing severe peak tailing.[5] By acidifying the aqueous component of the mobile phase to a pH of approximately 3, you suppress the ionization of both the curcumin molecule and the residual silanol groups on the column, which significantly improves peak shape and resolution.[7][11][12]
Q3: Which HPLC column is recommended for analyzing Curcumin-d6?
Reversed-phase C18 columns are the most frequently used and recommended stationary phase for the separation of curcuminoids.[7] These columns provide excellent resolution for relatively non-polar compounds like curcumin. For challenging separations, a phenyl column can also be effective, as it offers alternative selectivity through π-π interactions with the aromatic rings of the curcumin molecule.[13][14] Using modern, high-purity, end-capped columns will further minimize unwanted silanol interactions.[5][15]
Q4: How does the mobile phase composition affect my results?
The mobile phase is crucial for good separation. It typically consists of an organic solvent and an acidified aqueous phase.
-
Organic Solvent: Acetonitrile is often the preferred organic solvent due to its elution strength and ability to produce good peak shapes for curcuminoids.[7] Methanol is another common option.[16] Tetrahydrofuran (THF) can also be used as a modifier to alter selectivity.[17][18]
-
Aqueous Phase: This should be acidified to a pH of around 3. Common acids used include phosphoric acid, acetic acid, or citric acid at concentrations of 0.1% to 2%.[7][11]
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (composition changes over time) methods can be used. An isocratic method is simpler, while a gradient can provide better resolution for complex samples and reduce analysis time.[7]
Q5: What are typical starting conditions for an HPLC method for Curcumin-d6?
A robust starting point is to adapt a validated method for the primary curcuminoids.
-
Mobile Phase: Acetonitrile and water (acidified to pH 3 with 0.1% phosphoric or acetic acid) in a ratio between 60:40 and 50:50 (v/v).[7][16]
-
Column Temperature: Ambient to 35°C.[13]
-
Detection Wavelength: 425 nm or 430 nm, where curcuminoids have a strong absorbance.[7][13]
Troubleshooting Guides
A systematic approach is the best way to identify and resolve HPLC issues. The following diagram and table outline a logical workflow for troubleshooting poor peak shape.
Caption: Troubleshooting flowchart for poor peak shape in HPLC.
Table 1: Common Causes of Poor Peak Shape and Their Solutions
| Problem | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Chemical: Secondary interactions with silanol groups due to incorrect mobile phase pH.[5] | Acidify the mobile phase to pH ~3 with 0.1% phosphoric acid, acetic acid, or citric acid to suppress ionization.[7][11] |
| Chemical: Insufficient buffer capacity. | Increase buffer concentration (e.g., from 10 mM to 25 mM).[19] | |
| Column: Contamination or degradation of the stationary phase.[3] | Flush the column with a strong solvent (e.g., 100% Acetonitrile). If the problem persists, replace the column.[3] | |
| Sample: Column overload (injecting too high a concentration).[3] | Dilute the sample or reduce the injection volume.[3] | |
| Peak Broadening | Column: Loss of efficiency due to aging or contamination.[3] | Replace the column. Using a guard column can extend the life of the analytical column.[4][6] |
| Instrumental: Extra-column volume (dead volume) in tubing or fittings.[8] | Use shorter, narrower-diameter tubing (0.12-0.17 mm ID). Ensure all fittings are secure and appropriate for the system.[19] | |
| Method: Sample solvent is significantly stronger than the mobile phase.[9] | Prepare the sample in the initial mobile phase composition.[6] | |
| Split Peaks | Column: Partially blocked inlet frit or void at the head of the column.[6] | Reverse the column and flush to dislodge particulates. If this fails, replace the frit or the entire column.[3] |
| | Sample: Injection solvent is much stronger than the mobile phase, causing the sample to spread unevenly on the column.[6] | Dissolve the sample in the mobile phase.[6] |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
This protocol outlines a general procedure for preparing a curcuminoid-containing sample (e.g., turmeric extract) for HPLC analysis.
Caption: General experimental workflow from sample preparation to HPLC analysis.
Methodology:
-
Weighing: Accurately weigh a known amount of the powdered sample.
-
Extraction: Transfer the powder to a volumetric flask and add an appropriate extraction solvent like methanol or acetonitrile.[16]
-
Sonication: Sonicate the mixture for approximately 20 minutes to ensure complete extraction of the curcuminoids.[7]
-
Dilution: After cooling to room temperature, dilute the solution to the final volume with the mobile phase.
-
Filtration: Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[7]
Data Presentation
Table 2: Example HPLC Mobile Phase Compositions for Curcuminoid Analysis
| Organic Phase | Aqueous Phase | Typical Ratio (v/v) | Elution Mode | Reference |
|---|---|---|---|---|
| Acetonitrile | Water with 0.1% Acetic Acid | 60:40 | Isocratic | [16] |
| Acetonitrile | Water with 2% Acetic Acid | 55:45 | Isocratic | [7] |
| Acetonitrile / Methanol / Water | N/A | 65:5:30 | Isocratic | [11] |
| Methanol | Water with pH 3 (adjusted with acid) | 77:23 | Isocratic | [12] |
| Tetrahydrofuran (THF) | 1% Citric Acid | 40:60 | Isocratic | [18] |
| Acetonitrile | 0.1% Orthophosphoric Acid | 52.7:47.3 (with 10% THF total) | Isocratic | [17] |
| Acetonitrile | 0.4% Acetic Acid | Gradient | Gradient |[13] |
Table 3: Typical HPLC Operating Parameters
| Parameter | Value / Range | Reference |
|---|---|---|
| Column Type | C18 or Phenyl | [7][13] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [12][16] |
| Flow Rate | 0.5 - 1.5 mL/min | [7][18] |
| Column Temperature | Ambient - 40°C | [16][18] |
| Detection Wavelength | 419 - 430 nm | [12][13] |
| Injection Volume | 5 - 20 µL |[7][16] |
Related Biological Pathway
Curcumin is a well-known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[20] Understanding this mechanism is relevant for researchers in drug development.
Caption: Curcumin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Curcumin-d6 | 1246833-26-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mastelf.com [mastelf.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation and identification of curcuminoids in turmeric powder by HPLC using phenyl column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromtech.com [chromtech.com]
- 16. asianpubs.org [asianpubs.org]
- 17. archives.ijper.org [archives.ijper.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. uhplcs.com [uhplcs.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (1E,4Z,6E)-Curcumin-d6 Recovery from Plasma
Welcome to the technical support center for improving the recovery of (1E,4Z,6E)-Curcumin-d6 from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of this compound from plasma.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Curcumin-d6 | Incomplete Protein Precipitation: Proteins in plasma can bind to curcumin, preventing its complete extraction.[1][2] | - Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is at least 3:1 (v/v).[3] - Vortex the mixture vigorously for at least 60 seconds to ensure thorough mixing and protein denaturation.[4] - Centrifuge at a high speed (e.g., 14,000 rpm) and low temperature (4°C) to effectively pellet the precipitated proteins.[4] |
| Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH can significantly impact recovery. | - Use ethyl acetate for efficient extraction of curcumin from plasma.[5][6] A mixture of ethyl acetate and methanol (95:5) has also been shown to be effective.[6] - Acidifying the plasma sample (e.g., with formic acid) can improve the extraction of acidic metabolites.[5] | |
| Suboptimal Solid-Phase Extraction (SPE): Improper conditioning, loading, washing, or elution steps can lead to poor recovery. | - Select an appropriate SPE cartridge (e.g., Oasis HLB) for curcuminoid extraction.[7] - Optimize the pH of the loading and wash solutions to ensure curcumin-d6 is retained on the sorbent. - Use a suitable elution solvent, such as methanol or acetonitrile, to ensure complete elution from the cartridge. | |
| Degradation of Curcumin-d6: Curcumin is unstable at neutral pH and can degrade rapidly.[8][9] | - Process plasma samples as quickly as possible. - Store plasma samples at -80°C to minimize degradation.[5] - Keep samples on ice or at 4°C during processing.[4] | |
| High Variability in Results | Inconsistent Sample Handling: Variations in processing time, temperature, and mixing can lead to inconsistent results. | - Standardize all steps of the extraction protocol. - Use an internal standard (IS) to correct for variability during sample preparation and analysis. Clopidogrel bisulfate and biochanin A have been used as internal standards for curcumin analysis.[10][11] |
| Matrix Effects in LC-MS/MS: Components in the plasma matrix can interfere with the ionization of curcumin-d6, leading to signal suppression or enhancement. | - Evaluate matrix effects by comparing the response of curcumin-d6 in post-extraction spiked plasma with that in a neat solution.[10] - Employ a more rigorous cleanup method, such as SPE, to remove interfering matrix components. - Use a deuterated internal standard, which will co-elute with the analyte and experience similar matrix effects. | |
| Poor Peak Shape in Chromatography | Suboptimal Mobile Phase: The composition of the mobile phase can affect peak shape and retention time. | - A common mobile phase for curcumin analysis consists of acetonitrile and water with an acidic modifier like formic acid (e.g., 0.1% formic acid in acetonitrile and water).[10] - Optimize the gradient and flow rate to achieve good peak shape and resolution. |
| Column Overloading: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the sample if the concentration is too high. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting curcumin-d6 from plasma?
A1: Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the most frequently reported methods for extracting curcumin from plasma.[11][12] LLE with ethyl acetate is a popular choice due to its efficiency in extracting curcuminoids.[5][6] PPT with acetonitrile is a simpler and faster method, often used for high-throughput analysis.[3][12]
Q2: How can I prevent the degradation of my curcumin-d6 sample during storage and processing?
A2: Curcumin is known to be unstable, especially at neutral pH.[8] To minimize degradation, it is crucial to store plasma samples at -80°C until analysis.[5] During the extraction process, keep samples on ice or at 4°C and process them as quickly as possible.[4]
Q3: What are the key parameters to optimize for a liquid-liquid extraction of curcumin-d6?
A3: The key parameters for LLE include the choice of extraction solvent, the solvent-to-plasma ratio, the pH of the aqueous phase, and the mixing and centrifugation conditions. Ethyl acetate is a commonly used and effective solvent for curcumin extraction.[5][6] Acidification of the plasma can improve the recovery of certain curcumin metabolites.[5]
Q4: Should I use an internal standard for my analysis? If so, what are some suitable options?
A4: Yes, using an internal standard (IS) is highly recommended to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard like curcumin-d6 itself (if quantifying endogenous curcumin) or another curcuminoid is ideal. Other compounds that have been successfully used as internal standards for curcumin analysis include clopidogrel bisulfate and biochanin A.[10][11]
Q5: What are the expected recovery rates for curcumin from plasma?
A5: Recovery rates can vary depending on the extraction method and the specific protocol used. Reported recoveries for curcumin from plasma are generally in the range of 85-95% for liquid-liquid extraction.[10] For instance, one study reported a recovery of 87.62% for curcumin using LLE.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on curcumin recovery and analysis in plasma.
Table 1: Comparison of Extraction Methods for Curcumin Recovery from Plasma
| Extraction Method | Solvent(s) | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Ethyl acetate | 85 - 95 | [10] |
| Liquid-Liquid Extraction | Ethyl acetate/Methanol (95:5) | ~86.6 | [6] |
| Liquid-Liquid Extraction | Chloroform | Better than protein precipitation | [4] |
| Protein Precipitation | Acetonitrile | Not specified, but used for sample cleanup | [12] |
Table 2: LC-MS/MS Method Parameters for Curcumin Analysis in Plasma
| Parameter | Value | Reference |
| Linearity Range | 3 - 160 ng/mL | [10] |
| 2 - 1000 ng/mL | [5] | |
| 10 - 2000 ng/mL | [11] | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [13] |
| 1 ng/mL | [6] | |
| 10 ng/mL | [11] | |
| Internal Standard | Clopidogrel bisulfate | [10] |
| Salbutamol | [13] | |
| Biochanin A | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., Biochanin A in methanol)
-
Ethyl acetate (HPLC grade)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 20 µL of 0.1% formic acid to acidify the plasma.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., Emodin in acetonitrile)
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filter (0.22 µm)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of chilled acetonitrile containing the internal standard.[12]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Curcumin-d6 from Plasma.
Caption: Protein Precipitation Workflow for Curcumin-d6 from Plasma.
Caption: Troubleshooting Logic for Low Curcumin-d6 Recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mass Spectrometry Analysis of (1E,4Z,6E)-Curcumin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low sensitivity issues during the mass spectrometry (MS) analysis of (1E,4Z,6E)-Curcumin-d6.
Troubleshooting Guide: Low Sensitivity for this compound
Low sensitivity in the MS analysis of Curcumin-d6 can arise from several factors, ranging from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving these issues.
Question: Why am I observing a weak or non-existent signal for my Curcumin-d6 internal standard?
Answer: A weak or absent signal for Curcumin-d6 is a common challenge that can often be attributed to issues in three main areas: sample preparation and matrix effects, instrument parameters, or the integrity of the standard itself. Follow these troubleshooting steps to diagnose the problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low Curcumin-d6 signal.
Frequently Asked Questions (FAQs)
Sample Preparation & Matrix Effects
Q1: Could my sample preparation method be the cause of low sensitivity?
A1: Yes, sample preparation is critical. Curcumin and its analogs are known for their poor solubility and stability. In biological matrices like plasma, ion suppression is a significant factor that can reduce the signal of deuterated curcumin.[1]
-
Extraction Efficiency: Ensure your extraction method effectively recovers Curcumin-d6 from the sample matrix. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is common.[1] Inefficient extraction will lead to a low concentration of the analyte reaching the instrument.
-
pH Optimization: The recovery of curcumin can be pH-dependent. An acidic pH (around 3.2) has been shown to improve the recovery of curcumin.[2]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of Curcumin-d6. To mitigate this, consider more rigorous sample cleanup methods like SPE or using phospholipid removal plates for plasma samples.[1]
Q2: How can I assess the stability of Curcumin-d6 in my samples?
A2: Curcumin is susceptible to degradation. It is relatively stable in human plasma for at least three freeze-thaw cycles and for up to two weeks when stored at -80°C.[2] To assess stability in your specific matrix and storage conditions, perform stability studies by analyzing quality control (QC) samples at different time points and after freeze-thaw cycles.
LC-MS/MS Method Parameters
Q3: What are the optimal MS ionization and detection settings for Curcumin-d6?
A3: Both positive and negative electrospray ionization (ESI) modes have been successfully used for curcumin analysis.[3][4] However, some studies suggest that negative ion mode may offer higher sensitivity for curcumin and its metabolites.[5][6] It is recommended to test both polarities to determine the best response on your instrument. For tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically used for quantification.
Q4: Which MRM transitions are recommended for Curcumin-d6?
A4: The precursor ion for Curcumin-d6 will be higher than that of unlabeled curcumin (C21H20O6, MW: 368.38 g/mol ) due to the deuterium labeling. The exact m/z will depend on the number of deuterium atoms. For a d6-labeled standard, the protonated molecule [M+H]+ would be approximately m/z 375.2. The product ions are often generated from the fragmentation of the heptadienone chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Curcumin-d6 | 373.20 | 176.18 | Negative | |
| Curcumin-d6 | 373.15 | 369.15 | N/A | [5] |
| Curcumin | 369 | 177 | Positive | [2][7] |
| Curcumin | 367.16 | 148.99 | Negative | |
| Curcumin | 369 | 285 | Positive | [8] |
Note: Optimal collision energies should be determined empirically on your specific instrument.
Q5: What type of liquid chromatography (LC) conditions are suitable for Curcumin-d6 analysis?
A5: Reversed-phase chromatography is typically employed. A C18 column is a common choice.[9] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid to improve peak shape and ionization efficiency.[7]
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | [5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [9] |
| Flow Rate | 0.2 - 0.4 mL/min | [3] |
| Gradient | A gradient from low to high organic content is common. | [3][10] |
Instrument & General Troubleshooting
Q6: Could there be an issue with the mass spectrometer itself?
A6: Yes, general instrument issues can lead to low sensitivity.[11]
-
Contamination: The ion source is prone to contamination, which can suppress the signal.[11] Regular cleaning is essential.
-
Calibration: Ensure the mass spectrometer is properly calibrated.
-
Gas and Voltage Settings: The nebulizer and drying gas flows, as well as the capillary voltage, should be optimized for the specific flow rate and mobile phase composition.[3]
Q7: Are there any known adducts for curcumin that I should be aware of?
A7: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). While the protonated molecule ([M+H]+) is often the target for quantification, the formation of other adducts can reduce the intensity of the desired ion. The presence of metal cations can also influence the ionization of curcumin.[12] Using a mobile phase with a low concentration of salts can help minimize unwanted adduct formation.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of Curcumin-d6 from plasma.
-
Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of Curcumin-d6.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation Workflow
Caption: A typical workflow for plasma sample preparation.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of Curcumin-d6.
-
LC System: A standard HPLC or UPLC system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B (Re-equilibration)
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.
-
MRM Transitions: As determined from optimization (refer to the table above).
-
Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of curcuminoids by positive and negative electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography –Tandem Mass Spectrometric Method for Quantification of Curcuminoids in Cell Medium and Mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Formation of curcumin molecular ion under electrospray ionisation conditions in the presence of metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing H/D exchange in (1E,4Z,6E)-Curcumin-d6 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Hydrogen/Deuterium (H/D) exchange in (1E,4Z,6E)-Curcumin-d6 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern when analyzing this compound?
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a labeled compound, such as Curcumin-d6, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer).[1] This is problematic in quantitative analyses, like LC-MS, that use deuterated internal standards. If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate measurements and "false positives".[1]
Q2: Which positions on the curcumin molecule are most susceptible to H/D exchange?
Deuterium atoms attached to heteroatoms like oxygen (in hydroxyl and phenolic groups), nitrogen, and sulfur are highly susceptible to exchange.[1][2] In curcumin, the phenolic hydroxyl (-OH) groups are the most likely sites for H/D exchange.[3][4][5] While commercially available Curcumin-d6 typically has deuterium labels on the methoxy groups, which are generally stable, any deuteration on the phenolic groups would be highly labile.[6] Deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1]
Q3: What are the primary factors that influence the rate of H/D exchange?
The rate of H/D exchange is primarily influenced by three main factors:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for many compounds is typically observed in a slightly acidic pH range of 2.5-3.[1][2][7]
-
Temperature: Higher temperatures significantly increase the rate of H/D exchange.[1][8] It is recommended to work at low temperatures (e.g., 0-4°C) to minimize exchange.[1][2]
-
Solvent: Protic solvents, such as water and methanol, can readily exchange protons with the labeled standard.[1][2] Aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dioxane are preferred to minimize this exchange.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Loss of deuterium label observed in mass spectrometry results.
-
Possible Cause: Suboptimal pH of the sample diluent or LC mobile phase.
-
Possible Cause: Elevated temperatures during sample preparation, storage, or analysis.
-
Possible Cause: Use of protic solvents in sample preparation or chromatography.
Problem 2: Non-linear calibration curve for Curcumin-d6.
-
Possible Cause: On-going H/D exchange during the analytical run, leading to inconsistent internal standard response.
-
Solution: Implement the pH, temperature, and solvent recommendations outlined in Problem 1. Shorten the analysis time if possible to reduce the exposure of the sample to protic solvents in the mobile phase.
-
-
Possible Cause: Presence of unlabeled curcumin as an impurity in the deuterated standard.
-
Solution: Consult the certificate of analysis for your Curcumin-d6 standard to verify its isotopic purity.
-
Data Presentation
The following table summarizes the key factors influencing the rate of H/D exchange and recommended conditions to minimize it.
| Factor | Condition that Increases H/D Exchange | Recommended Condition for Minimal Exchange |
| pH | High (>8) or Low (<2) | pH 2.5 - 7[2] |
| Temperature | High | Low temperatures (e.g., 4°C)[2] |
| Solvent | Protic (e.g., Water, Methanol) | Aprotic (e.g., Acetonitrile, THF) when possible[1][2] |
| Label Position | On Heteroatoms (O, N, S) | On stable carbon positions |
| Label Position | Alpha to Carbonyl | Cautious with pH and temperature |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions[2] |
Experimental Protocols
Protocol: Sample Preparation and LC-MS Analysis of Curcumin-d6 with Minimized H/D Exchange
This protocol provides a general framework. Optimization for specific matrices and instrumentation is recommended.
-
Reagent and Solution Preparation:
-
Prepare all aqueous solutions and mobile phases using high-purity water.
-
If possible, for maximum prevention of exchange, prepare aqueous buffers with D₂O.
-
Adjust the pH of the aqueous mobile phase component to ~3.0 with formic acid.
-
Use high-purity, dry aprotic solvents (e.g., acetonitrile) for stock solutions and the organic mobile phase.
-
-
Standard Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the standard and dissolve it in a high-purity, dry aprotic solvent such as acetonitrile to prepare the stock solution.
-
Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.
-
-
Sample Preparation (from plasma):
-
Perform all steps on ice or at 4°C.
-
Spike the plasma sample with the Curcumin-d6 internal standard solution.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex briefly and centrifuge at a high speed for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at low temperature.
-
Reconstitute the residue in the mobile phase with a high percentage of the organic component (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Column: Use a standard C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm).[9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid (pH ~2.7)
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Use a fast gradient to minimize run time. For example, start at a high percentage of mobile phase B.
-
Flow Rate: A typical flow rate is 0.250 mL/min.[9]
-
Column and Autosampler Temperature: Maintain at 4°C.
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode, depending on the specific curcuminoid.[9][10] Monitor the appropriate parent and daughter ion transitions for both curcumin and Curcumin-d6.
-
Visualizations
Caption: Troubleshooting workflow for H/D exchange issues.
Caption: Sample preparation workflow to minimize H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. Role of phenolic O-H and methylene hydrogen on the free radical reactions and antioxidant activity of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling best practices for (1E,4Z,6E)-Curcumin-d6
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling (1E,4Z,6E)-Curcumin-d6. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a deuterated form of Curcumin, a natural polyphenolic compound.[1] The "-d6" designation indicates that six hydrogen atoms in the methoxy groups have been replaced with deuterium. Its primary application is as an internal standard for the quantification of curcumin in biological samples by mass spectrometry (MS)-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the isotopic purity and chemical integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[2] | Store in a tightly sealed, light-protected container. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
3. What solvents are suitable for dissolving this compound?
This compound is soluble in various organic solvents.
| Solvent | Solubility |
| Acetone | >20 mg/mL[2] |
| 0.1 M NaOH | >3 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble[5] |
For long-term storage of solutions, aprotic solvents like acetone or DMSO are recommended to minimize the risk of deuterium-hydrogen exchange. Curcumin is known to be less stable in aqueous and protic solvents, especially under neutral to basic conditions and when exposed to light.[5][6]
4. What are the main safety precautions when handling this compound?
This compound is classified as harmful.[7] Standard laboratory safety practices should be followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inaccurate quantification results when using this compound as an internal standard.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and its solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare fresh solutions from the solid material.
-
Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to minimize degradation.
-
Issue 2: Observation of unexpected peaks in the mass spectrum.
-
Possible Cause 1: In-source fragmentation of this compound.
-
Troubleshooting Steps: Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation.
-
-
Possible Cause 2: Presence of impurities or degradation products.
-
Troubleshooting Steps:
-
Confirm the purity of the standard by analyzing a fresh solution.
-
Curcumin is known to degrade into several products. If degradation is suspected, prepare fresh samples and analyze them promptly.
-
-
-
Possible Cause 3: Deuterium-hydrogen (D-H) exchange.
-
Troubleshooting Steps:
-
Avoid using protic solvents (e.g., water, methanol) in the sample preparation and mobile phase if possible, especially at non-neutral pH.
-
If aqueous solutions are necessary, prepare them fresh and keep the contact time to a minimum.
-
-
Issue 3: Poor signal intensity of this compound in LC-MS analysis.
-
Possible Cause: Suboptimal ionization or mass spectrometry parameters.
-
Troubleshooting Steps:
-
Optimize Ionization Source: Adjust electrospray ionization (ESI) source parameters. Curcumin and its metabolites can be detected in both positive and negative ion modes; test both to determine the optimal polarity for your specific instrument and conditions.[8]
-
Select Appropriate Precursor and Product Ions: Based on the fragmentation pattern of curcumin, select the most intense and stable precursor and product ions for Multiple Reaction Monitoring (MRM) analysis. Common fragments of curcumin involve the cleavage of the heptadienone chain.
-
Experimental Protocols
Protocol: Quantification of Curcumin in Plasma using this compound as an Internal Standard by LC-MS/MS
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of unlabeled curcumin in DMSO.
-
Store stock solutions at -80°C in amber vials.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the curcumin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike blank plasma with the working solutions to create calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 200 µL of acetonitrile containing the this compound internal standard (final concentration, e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Monitor the appropriate precursor-to-product ion transitions for both curcumin and this compound.
-
Visualizations
Caption: Experimental workflow for curcumin quantification.
Caption: Factors leading to degradation of Curcumin-d6.
Caption: Curcumin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Protonation of Curcumin Triggers Sequential Double Cyclization in the Gas-Phase: An Electrospray Mass Spectrometry and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Molecular Fingerprints: A Comparative Analysis of Curcumin and Curcumin-d6 Fragmentation Patterns
For researchers and scientists in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of a compound and its isotopically labeled counterpart is crucial for robust bioanalytical method development. This guide provides a detailed comparison of the fragmentation patterns of curcumin and its deuterated analog, curcumin-d6, supported by experimental data and protocols.
This comparison will delve into the nuances of their mass spectrometric behavior, offering a valuable resource for quantitative analyses, metabolite identification, and pharmacokinetic studies.
Data Presentation: A Side-by-Side Look at Fragmentation
The fragmentation of curcumin and curcumin-d6 in mass spectrometry reveals characteristic product ions that are essential for their specific detection and quantification. The following table summarizes the key mass-to-charge ratios (m/z) of precursor and major product ions observed in both positive and negative ionization modes.
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |
| Curcumin | Positive (+) | 369.25 | 177.08, 149, 134.10[1] |
| Negative (-) | 367.15 | 134.10[2] | |
| Curcumin-d6 | Positive (+) | 375 (calculated) | Not commonly reported |
| Negative (-) | 373.15 | 134.10, 176.18[2] |
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide is derived from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative experimental protocol for the analysis of curcumin and curcumin-d6 in a biological matrix.
1. Sample Preparation: Liquid-Liquid Extraction
A simple liquid-liquid extraction is a common method for isolating curcumin and its internal standard from plasma samples.
-
To a 100 µL plasma sample, add 25 µL of curcumin-d6 internal standard solution.
-
Add 500 µL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: Acquity UPLC®BEH C18 (or equivalent)
-
Mobile Phase A: Purified H₂O with 0.1% formic acid
-
Mobile Phase B: Methanol (MeOH) 100%
-
Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 6 minutes, then return to 50% B and equilibrate for 6 minutes.
-
Flow Rate: 200 µL/min
-
Injection Volume: 50 µL
-
Autosampler Temperature: 10 °C
3. Mass Spectrometry (MS) Conditions
An electrospray ionization (ESI) source is commonly used, and detection is performed in multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Ion Source Gas 1: 50 psig
-
Ion Source Gas 2: 50 psig
-
Curtain Gas: 30 psig
-
Collision Gas: 4 psig
-
IonSpray Voltage: 5500 V
-
Temperature: 400 °C
-
MRM Transitions:
Visualization of Fragmentation
The following diagram illustrates a proposed fragmentation pathway for curcumin in positive ionization mode. The molecule undergoes cleavage at the β-diketone moiety, leading to the formation of characteristic fragment ions.
Caption: Proposed fragmentation of protonated curcumin.
References
Comparative Analysis of (1E,4Z,6E)-Curcumin-d6 Standards for Research Applications
For researchers, scientists, and drug development professionals requiring high-purity deuterated curcumin for use as an internal standard in quantitative analyses, a thorough comparison of commercially available (1E,4Z,6E)-Curcumin-d6 standards is essential. This guide provides a comparative overview of key quality attributes, detailed experimental protocols for its application, and a visualization of a relevant biological pathway affected by curcumin.
Product Comparison
The selection of a suitable Curcumin-d6 standard hinges on several critical parameters that can influence experimental accuracy and reproducibility. The following table summarizes the specifications of Curcumin-d6 standards from various suppliers based on publicly available data.
| Parameter | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |
| CAS Number | 1335198-02-1 | 1246833-26-0 | 1335198-02-1 |
| Molecular Formula | C₂₁H₁₄D₆O₆ | C₂₁H₁₄D₆O₆ | C₂₁H₁₄D₆O₆ |
| Molecular Weight | ~374.4 g/mol | ~374.42 g/mol | ~374.4 g/mol |
| Chemical Purity | ≥99% | ≥98% | >95% |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Not specified | >95% (99.0% isotopic purity with detailed distribution)[1] |
| Appearance | Solid | Orange Solid | Orange to Dark Orange Solid[1] |
| Solubility | Acetone: >20 mg/mL; 0.1 M NaOH: >3 mg/mL[2] | Not specified | Chloroform (Slightly), DMSO (Slightly)[1] |
| Analytical Data Provided | Certificate of Analysis | Certificate of Analysis | Certificate of Analysis with HPLC, NMR, MS, and Isotopic Purity data[1] |
Note: The information in the table is compiled from various sources and represents typical values. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate information.
Experimental Protocols
Accurate and reliable quantification of curcumin in biological matrices or pharmaceutical formulations is critical. Curcumin-d6 is an ideal internal standard for mass spectrometry-based assays due to its similar chemical properties to curcumin and its distinct mass.
Quantification of Curcumin using LC-MS/MS
This protocol outlines a general procedure for the quantification of curcumin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
a) Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of Curcumin-d6 internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Curcumin: Q1/Q3 (e.g., m/z 369.1 -> 177.1)
-
Curcumin-d6: Q1/Q3 (e.g., m/z 375.1 -> 180.1)
-
c) Data Analysis:
The concentration of curcumin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Purity and Identity Confirmation by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of Curcumin-d6. The absence of signals corresponding to the methoxy protons in the ¹H-NMR spectrum and the presence of the expected signals for the rest of the molecule confirm successful deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum will show a peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of Curcumin-d6, confirming its isotopic enrichment.
Visualizations
Experimental Workflow for Curcumin Quantification
Caption: Workflow for quantifying curcumin in plasma using Curcumin-d6.
Curcumin's Inhibition of the NF-κB Signaling Pathway
Curcumin is known for its anti-inflammatory properties, which are partly mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]
Caption: Curcumin inhibits the NF-κB pathway by targeting IKK.
References
Navigating Curcuminoid Quantification: A Comparative Guide to (1E,4Z,6E)-Curcumin-d6 Linearity and Range
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of curcumin, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the linearity and range of (1E,4Z,6E)-Curcumin-d6 in calibration curves, alongside other analytical methods for curcumin quantification. The data presented is supported by detailed experimental protocols to aid in methodological replication and adaptation.
Performance Comparison of Analytical Methods for Curcumin Quantification
The following table summarizes the linear range and correlation coefficients for various methods used in the quantification of curcumin, with a focus on methods employing deuterated internal standards like this compound. This allows for a direct comparison of the analytical performance characteristics critical for method selection.
| Analyte(s) | Internal Standard | Analytical Method | Linear Range | Correlation Coefficient (r²) | Matrix |
| Curcumin, Curcumin Glucuronide (COG), Curcumin Sulfate (COS) | This compound , BPAG-d6 | LC-MS/MS | 2.50–500 ng/mL | Not explicitly stated, but method was validated according to US-FDA guidelines[1][2] | Human Plasma |
| Curcumin | Honokiol | LC-MS/MS | 5–1000 ng/mL | > 0.996[3] | Rat Plasma |
| Curcumin | Clopidogrel bisulfate | LC-MS/MS | 3–160 ng/mL | ≥ 0.999[4] | Dog Plasma |
| Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin | Not specified | UPLC-qTOF-MS | 2–1000 ng/mL | > 0.9906 | Mouse Plasma |
| Curcumin | Salbutamol | LC-MS/MS | 2.5 ng/mL (LLOQ) - Upper range not specified | Not explicitly stated, but method was validated[5] | Mouse Plasma and Brain Tissue |
| Curcumin, Tetrahydrocurcumin | Salbutamol | LC/MS/MS | LLOQ of 0.5 ng/mL up to 500 ng/mL[6] | Not explicitly stated, but method showed good linearity[6] | Rat Plasma |
| Curcumin | Not applicable | RP-HPLC | 8-48 µg/mL | 0.9993[7] | Bulk Drug |
| Curcumin | Not applicable | UV-Visible Spectroscopy | 1-7 µg/mL | Not specified | Not specified |
Experimental Protocol: Establishing a Calibration Curve for Curcumin using LC-MS/MS
This section details a representative experimental protocol for the development and validation of a calibration curve for curcumin quantification in a biological matrix using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the cited literature.[1][2]
1. Preparation of Stock and Working Solutions:
-
Curcumin Stock Solution (1 mg/mL): Accurately weigh 10 mg of curcumin standard and dissolve in 10 mL of methanol.
-
Curcumin-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the curcumin stock solution with methanol to create a series of working solutions at concentrations that will cover the desired calibration range (e.g., from 2.5 ng/mL to 500 ng/mL). A working solution of the internal standard is also prepared by diluting the IS stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
To a set of clean microcentrifuge tubes, add a fixed volume of the appropriate biological matrix (e.g., 100 µL of human plasma).
-
Spike each tube with a small volume (e.g., 5 µL) of a curcumin working solution to achieve the desired concentrations for the calibration curve (e.g., 2.5, 5, 10, 50, 100, 250, 500 ng/mL).
-
Add a fixed volume (e.g., 10 µL) of the internal standard working solution to each tube.
3. Sample Preparation (Protein Precipitation):
-
To each tube containing the spiked plasma, add a protein precipitation agent, such as methanol or acetonitrile (e.g., 300 µL of methanol).[1][2]
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 μm).[1][2]
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: 10.0 mM ammonium formate (pH 3.0) in water, and Solvent B: Methanol.[1][2]
-
Flow Rate: A flow rate of 0.250 mL/min is a common starting point.[1][2]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-) is often employed for curcumin and its metabolites.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for curcumin and curcumin-d6 would be monitored.
-
5. Data Analysis and Calibration Curve Construction:
-
For each calibration standard, determine the peak area of curcumin and the peak area of the internal standard (curcumin-d6).
-
Calculate the peak area ratio (Curcumin Peak Area / Curcumin-d6 Peak Area).
-
Plot the peak area ratio against the corresponding nominal concentration of curcumin.
-
Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The linearity is considered acceptable if the r² value is typically ≥ 0.99.
Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for curcumin quantification using a deuterated internal standard.
References
- 1. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. Full validation of curcumin analytical method by LC-MS/MS points out that the degree of hemolysis in plasma affects the quantitation: application in dog plasma study | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Navigating the Nuances of Curcumin Quantification: A Cross-Validation of Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of curcumin is paramount for robust and reproducible results. This guide provides an objective comparison of different internal standards used in curcumin assays, supported by experimental data, to aid in the selection of the most appropriate standard for your specific analytical needs.
The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard (IS) to ensure accuracy and precision in curcumin quantification. An ideal internal standard should mimic the analyte's chemical properties and behavior during extraction and analysis. This guide delves into the performance of several commonly employed internal standards in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for curcumin determination in various biological matrices.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the performance of a curcumin assay. The following table summarizes the quantitative performance data from various studies that have utilized different internal standards for curcumin quantification. This allows for a direct comparison of key validation parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery.
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Clopidogrel Bisulfate | LC-MS/MS | Dog Plasma | 3 - 160 | 3 | - | < 6 | 85 - 95[1][2][3] |
| Salbutamol | LC-MS/MS | Mouse Plasma & Brain Tissue | - | 2.5 | Within FDA criteria | Within FDA criteria | - |
| Diazepam | UPLC-MS/MS | Human Plasma | 1 - 100 | 1 | 89.5 - 98.7[4] | < 12.7[4] | Up to 86.6[4] |
| Curcumin-d6 | LC-MS/MS | Human Plasma | 2.5 - 500 | 2.5 | - | - | - |
| Phenol | LC-Absorbance | Ground Turmeric | - | - | - | - | - |
| Benzyl Benzoate | HPLC | Turmeric Extracts | - | - | - | - | - |
Note: "-" indicates that the data was not specified in the cited source. The performance of an assay is highly dependent on the specific experimental conditions, including the instrumentation, column, and mobile phase used.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for curcumin assays using some of the compared internal standards.
Method 1: Curcumin Assay using Clopidogrel Bisulfate as Internal Standard[1][2][3]
-
Instrumentation: Acquity UPLC BECH Shield RP 18 column (1.7µm, 2.1 X 100mm) with a mass spectrometer.
-
Mobile Phase: 0.1% formic acid in acetonitrile and water (60:40, v/v).
-
Sample Preparation:
-
Spike plasma samples with curcumin to achieve concentrations ranging from 3 to 160 ng/mL.
-
Add a constant concentration of clopidogrel bisulfate (IS).
-
Perform liquid-liquid extraction.
-
Centrifuge the extracted samples at 14,000 rpm for 15 minutes at 4°C.
-
Transfer 500 µL of the lower organic layer to a new vial.
-
Evaporate the organic layer to dryness at 25°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
-
Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Curcumin transition: 369.3→177.06 m/z
-
Clopidogrel bisulfate (IS) transition: 322→212.05 m/z
-
Method 2: Curcumin Assay using Diazepam as Internal Standard[4]
-
Instrumentation: UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) with a tandem mass spectrometer.
-
Mobile Phase: 0.15% formic acid–acetonitrile (50:50, v/v) at a flow rate of 0.5 mL/min.
-
Sample Preparation:
-
Perform liquid-liquid extraction on human plasma samples using a mixture of ethyl acetate–methanol (95:5).
-
Evaporate the organic solvents.
-
Reconstitute the residue in the mobile phase.
-
-
Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Curcumin transition: 369.05 → 176.95 m/z
-
Diazepam (IS) transition: 284.95 → 193 m/z
-
Method 3: Curcumin Assay using Curcumin-d6 as Internal Standard[5]
-
Instrumentation: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 μm) with a tandem mass spectrometer.
-
Mobile Phase: Gradient elution with methanol and 10.0 mM ammonium formate (pH 3.0) at a flow rate of 0.250 mL/min.
-
Sample Preparation:
-
Perform protein precipitation on plasma samples using methanol.
-
-
Detection: Multiple Reaction Monitoring (MRM) in negative electrospray ionization mode.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the cross-validation of a curcumin assay with different internal standards.
Caption: General workflow for curcumin assay validation.
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable curcumin assay. The data presented in this guide, compiled from various validated methods, demonstrates that several internal standards can be successfully employed for the quantification of curcumin.
-
Clopidogrel bisulfate , salbutamol , and diazepam have been shown to be effective internal standards in LC-MS/MS methods, offering good linearity, precision, and accuracy.
-
Curcumin-d6 , a stable isotope-labeled version of the analyte, is theoretically the ideal internal standard as it shares the closest physicochemical properties with curcumin, though its availability and cost may be a consideration.
-
For less sensitive HPLC-UV or LC-absorbance methods, compounds like benzyl benzoate and phenol have been utilized.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the matrix, the desired sensitivity, the availability of the standard, and the analytical instrumentation. It is imperative for researchers to perform a thorough method validation, regardless of the chosen internal standard, to ensure the generation of high-quality, reproducible data in their curcumin-related research.
References
Precision in Curcumin Analysis: A Comparative Guide to Quantification with (1E,4Z,6E)-Curcumin-d6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of curcumin is paramount for robust pharmacokinetic, efficacy, and safety studies. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of the stable isotope-labeled internal standard, (1E,4Z,6E)-Curcumin-d6, against other quantification techniques. The data presented herein is a synthesis of findings from various validated bioanalytical studies.
The inherent variability in sample preparation and analytical instrumentation necessitates a reliable method to ensure that the measured concentration of curcumin is a true reflection of its presence in the sample. The use of an internal standard (IS) that closely mimics the analyte's behavior is a cornerstone of accurate bioanalysis. A stable isotope-labeled internal standard, such as Curcumin-d6, is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects in mass spectrometry, providing superior correction for experimental variability.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of various analytical methods for curcumin quantification, highlighting the accuracy and precision achieved with different internal standards and calibration strategies.
Table 1: Performance of Curcumin Quantification using this compound as an Internal Standard
| Analytical Method | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| UPLC-MS/MS[1] | Human Plasma | 0.4180 - 72.2360 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS[2] | Human Plasma | 2.50 - 500 | <15% | <15% | 85-115% |
Table 2: Performance of Curcumin Quantification using Other Internal Standards
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LC-MS/MS[3] | Salbutamol | Mouse Plasma & Brain | 2.5 - Not specified | Within FDA acceptance criteria | Within FDA acceptance criteria | Within FDA acceptance criteria |
| LC-MS/MS[4] | Clopidogrel Bisulfate | Dog Plasma | 3 - 160 | <6% | <6% | 85-95% |
Table 3: Performance of Curcumin Quantification using External Standard Method
| Analytical Method | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-DAD[5] | Turmeric Dietary Supplements | Not explicitly stated | Not explicitly stated | Reproducibility: 3.4 - 10.3% | Not explicitly stated |
| UPLC/ESI-Q-TOF-MS[6] | Human Plasma | Not explicitly stated | <15% | <15% | 85-115% |
Experimental Protocol: Quantification of Curcumin in Human Plasma using this compound by UPLC-MS/MS
This protocol is a composite representation based on methodologies described in the cited literature[1].
1. Materials and Reagents
-
Curcumin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
2. Standard and Internal Standard Preparation
-
Curcumin Stock Solution (1 mg/mL): Accurately weigh and dissolve curcumin in a suitable solvent (e.g., methanol or DMSO).
-
Curcumin-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the curcumin stock solution with a suitable solvent to create calibration standards.
-
Internal Standard Working Solution: Dilute the Curcumin-d6 stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into samples.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the Curcumin-d6 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions:
5. Data Analysis
-
Quantify curcumin concentrations using the peak area ratio of curcumin to Curcumin-d6 against the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for curcumin quantification.
Caption: Performance hierarchy of quantification methods.
References
- 1. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] COMPARISON OF ANALYSIS METHODS FOR CURCUMIN DETERMINATION: A LITERATURE REVIEW | Semantic Scholar [semanticscholar.org]
- 3. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]
- 5. Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry [mdpi.com]
The Gold Standard for Curcumin Bioanalysis: Achieving Low Limits of Detection with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of curcumin in biological matrices is paramount to understanding its pharmacokinetic profile and therapeutic potential. Given its low oral bioavailability, highly sensitive analytical methods are required. The use of a stable isotope-labeled internal standard, specifically a deuterated form of curcumin (e.g., curcumin-d6), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for robust and reliable quantification. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for curcumin using this methodology, supported by experimental data and detailed protocols.
Superior Sensitivity with Deuterated Standards: A Comparative Overview
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to enhanced precision and accuracy, particularly at low concentrations.
The following table summarizes the limits of detection (LOD) and lower limits of quantification (LLOQ) for curcumin in human plasma from various studies, highlighting the performance of methods employing a deuterated internal standard versus other approaches.
| Analytical Method | Internal Standard | Matrix | LLOQ | LOD | Citation |
| LC-MS/MS | Curcumin-d6 | Human Plasma | 2.50 ng/mL | Not Reported | [1] |
| HPLC-MS/MS | Curcumin-d6 | Human Plasma | 2 nM (~0.74 ng/mL) | Signal-to-noise >3 | [2] |
| LC-MS/MS | Salbutamol | Mouse Plasma & Brain | 2.5 ng/mL | Not Reported | [3][4] |
| UPLC-MS/MS | Diazepam | Human Plasma | 1 ng/mL | Not Reported | [5][6] |
| LC-MS/MS | Clopidogrel bisulfate | Dog Plasma | 3 ng/mL | Not Reported | [7] |
| HPLC | β-17-estradiol acetate | Human Plasma | 75 ng/mL | 50 ng/mL | [8] |
As the data indicates, methods employing a deuterated curcumin internal standard consistently achieve low nanomolar or nanogram per milliliter quantification limits, demonstrating exceptional sensitivity.
Experimental Workflow and Protocols
The successful quantification of curcumin at low levels is contingent on a well-defined and validated experimental protocol. Below are representative methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard.
Experimental Workflow for Curcumin Quantification
Caption: General experimental workflow for the quantification of curcumin in plasma using a deuterated internal standard and LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method [1]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of curcumin-d6 internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: Waters XTerra® MS C18 (2.1 mm × 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with methanol and 10.0 mM ammonium formate (pH 3.0)
-
Flow Rate: 0.250 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Curcumin: Specific m/z transitions would be listed here
-
Curcumin-d6: Specific m/z transitions would be listed here
-
-
Protocol 2: Liquid-Liquid Extraction Method [2]
-
Sample Preparation:
-
To a plasma, urine, or feces sample, add the deuterated internal standards (Curcumin-D6, etc.).
-
Perform liquid-liquid extraction using tert-butyl methyl ether.
-
For conjugated forms, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography
-
Mobile Phase: Linear gradient of 50–95% methanol in 0.1% formic acid
-
Total Run Time: 15 minutes
-
Mass Spectrometer: HPLC-MS/MS system
-
Quantification: Peak areas were used for quantification, with each compound having its own deuterated analog as an internal standard.[2]
-
Conclusion
The use of a deuterated internal standard is a critical component in the development of sensitive and robust bioanalytical methods for curcumin. The data clearly demonstrates that LC-MS/MS methods incorporating deuterated curcumin achieve superior limits of detection compared to methods relying on other types of internal standards. For researchers in drug development and related fields, adopting this "gold standard" approach ensures the highest quality data for pharmacokinetic and metabolic studies of curcumin.
References
- 1. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for quantitative analysis of curcumin in mouse plasma and brain tissue and its application in pharmacokinetic and brain distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Full Validation of Curcumin Analytical Method by LC-MS/MS Points out that the Degree of Hemolysis in Plasma Affects the Quantitation: Application in Dog Plasma Study [scielo.org.mx]
- 8. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Curcumin Formulations for Researchers and Drug Development Professionals
An Objective Analysis of Curcumin Bioavailability Enhancement Strategies Supported by Experimental Data
Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, the clinical application of unformulated curcumin is severely hampered by its poor oral bioavailability, which is attributed to low aqueous solubility, poor absorption, rapid metabolism, and systemic elimination.[2][3][4] To overcome these limitations, numerous advanced formulations have been developed. This guide provides a comparative analysis of the bioavailability of various curcumin formulations, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.
Comparative Pharmacokinetic Data of Curcumin Formulations
The oral bioavailability of different curcumin formulations is typically assessed by measuring key pharmacokinetic parameters in plasma after oral administration. These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total area under the plasma concentration-time curve (AUC), which represents the total drug exposure over time. The following table summarizes the comparative bioavailability of several commercially available and experimental curcumin formulations based on data from human clinical trials.
| Formulation Type | Brand Name/Description | Dose | Relative Bioavailability (Fold Increase in AUC vs. Standard Curcumin) | Cmax (ng/mL) | Tmax (hours) | Study Population | Reference |
| Standard Curcumin | 95% Curcuminoids | 2 g | 1 (Baseline) | 6.0 ± 5.0 | 1 | Healthy Humans | [5] |
| 250 mg/kg | 1 (Baseline) | 28.9 | - | Sprague-Dawley Rats | [6] | ||
| With Piperine | Curcumin C3 Complex® + Bioperine® | 2 g Curcumin + 20 mg Piperine | 20 | - | - | Healthy Humans | |
| Phytosome | Meriva® (Curcumin-phosphatidylcholine complex) | - | 29 | - | - | - | [7] |
| Curcumin Phytosome (CP) | - | 7.9 | - | - | Healthy Humans | [8][9] | |
| Volatile Oil Complex | BCM-95® (Biocurcumax™) | 2 g | 6.93 | - | - | Healthy Humans | [10] |
| Curcumin with Turmeric Rhizome Volatile Oils (CTR) | - | 1.3 | - | - | Healthy Humans | [8][9] | |
| Micellar Curcumin | NovaSOL® | 410 mg | 185 (Total Curcuminoids) | - | - | Healthy Humans | [10] |
| Solid Lipid Nanoparticles | - | - | >100 | - | - | - | [11] |
| Hydrophilic Carrier Complex | CHC | - | 45.9 | - | - | Healthy Humans | [8] |
| Nanosuspension | - | 250 mg/kg | 2.51 | 4.05-fold increase vs. aqueous suspension | Reduced vs. aqueous suspension | Sprague-Dawley Rats | [6] |
| HP-β-CD Inclusion Complex | - | 250 mg/kg | 5.67 | 4.15-fold increase vs. aqueous suspension | Increased vs. aqueous suspension | Sprague-Dawley Rats | [6] |
| Amorphous Solid Dispersion | - | 250 mg/kg | 4.46 | 2.70-fold increase vs. aqueous suspension | - | Sprague-Dawley Rats | [6] |
| Galactomannan Fiber Complex | CurQfen® | - | 20 (in animals), 15.8 (in humans) | - | - | Animals and Humans | [12] |
| Emulsified Formulation | Curene® | 3 g | ~112.7 (Free Curcumin) | - | - | Healthy Male Volunteers | [12] |
| Liquid Droplet Micromicellar | Curcuwin Ultra+ (CU+) | 250 mg | 99 (AUC0–12) | 101-fold increase vs. 95% turmeric extract | 40% faster absorption | Healthy Volunteers | [13] |
Note: The reported fold increases in bioavailability can vary significantly depending on the specific study design, dosage, and analytical methods used. Direct comparison between studies should be made with caution. The term "total curcuminoids" often refers to the sum of curcumin, demethoxycurcumin, and bisdemethoxycurcumin, and may include both free and conjugated forms.[10]
Experimental Protocols
The methodologies employed in comparative bioavailability studies are critical for the interpretation of the results. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Randomized, Double-Blind, Crossover Human Bioavailability Study
This protocol is a standard design for comparing the pharmacokinetics of different formulations in human volunteers.
-
Study Design: A randomized, double-blind, crossover study design is frequently used.[8][14] In this design, each participant receives all the different curcumin formulations being tested in a random order, with a "washout" period between each administration to ensure that the previously administered formulation is completely eliminated from the body before the next one is given.[10]
-
Participants: Healthy human volunteers are recruited for these studies.[10][8][12] The number of participants can vary, for example, from 11 to 23 subjects.[10]
-
Intervention: Participants are administered a single oral dose of the different curcumin formulations. The doses are often standardized to contain a specific amount of curcuminoids.[10][8]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the administration of the curcumin formulation. A typical sampling schedule might be at 0 (baseline), 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose.[14]
-
Sample Analysis: The concentration of curcumin and its metabolites in the plasma is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[8][12] It is crucial to distinguish between "free" curcumin, which is considered the bioactive form, and "total" curcumin, which includes glucuronidated and sulfated metabolites. Some studies use enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure total curcumin, which can lead to an overestimation of the bioactive form.[10]
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. Statistical analyses are then performed to compare these parameters between the different formulations.
Protocol 2: In Vivo Bioavailability Study in a Rat Model
Animal models, particularly Sprague-Dawley rats, are often used for preclinical assessment of curcumin bioavailability.
-
Study Design: Male Sprague-Dawley rats are typically used.[5][6] The study can be a parallel design, where different groups of rats receive different formulations, or a crossover design.
-
Intervention: A single oral dose of the curcumin formulation is administered to the rats, often via oral gavage. The dosage is typically higher than in human studies, for example, 250 mg/kg of body weight.[6]
-
Blood Sampling: Blood samples are collected from the rats at various time points after administration.
-
Sample Analysis: Plasma concentrations of curcumin are determined using a validated HPLC method.[6]
-
Pharmacokinetic Analysis: Similar to human studies, Cmax, Tmax, and AUC are calculated and compared between the different formulations to determine the relative bioavailability.
Visualizations
Experimental Workflow for a Comparative Bioavailability Study
The following diagram illustrates the typical workflow of a clinical trial designed to compare the bioavailability of different curcumin formulations.
Caption: Workflow of a human comparative bioavailability study.
Simplified Signaling Pathway of Curcumin's Anti-inflammatory Action
Curcumin is known to modulate multiple signaling pathways.[10] This diagram provides a simplified overview of its inhibitory effect on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Curcumin's inhibition of the NF-κB inflammatory pathway.
References
- 1. nmi.health [nmi.health]
- 2. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c19early.org [c19early.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative oral bioavailability advantage from curcumin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Bioavailable Forms of Curcumin and Promising Avenues for Curcumin-Based Research and Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ffhdj.com [ffhdj.com]
- 13. Superior Bioavailability of a Novel Curcumin Formulation in Healthy Humans Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isrctn.com [isrctn.com]
Deuterated Curcumin: A Potential Advancement in Metabolic Stability Over Native Curcumin
For researchers and professionals in drug development, enhancing the metabolic stability of promising therapeutic compounds is a critical objective. Curcumin, a natural polyphenol with a wide range of pharmacological activities, has long been hampered by its poor metabolic stability and rapid elimination from the body. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy to overcome this limitation. This guide provides a comparative overview of the in vitro metabolic stability of curcumin and its deuterated counterpart, supported by available experimental data and methodologies.
In Vitro Metabolic Stability of Curcumin
Studies utilizing liver microsomes, which contain the key drug-metabolizing cytochrome P450 enzymes, provide quantitative measures of a compound's intrinsic metabolic stability. For curcumin, in vitro studies in both rat liver microsomes (RLMs) and human liver microsomes (HLMs) have demonstrated its rapid metabolism.
A key study determined the half-life (t1/2) of curcumin to be 22.35 minutes in RLMs and 173.28 minutes in HLMs[1]. The degradation of curcumin in these systems was found to be dependent on the presence of NADPH, indicating that the metabolism is primarily mediated by CYP enzymes[1].
| Compound | Test System | Half-life (t1/2) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Curcumin | Rat Liver Microsomes (RLMs) | 22.35[1] | Not Reported |
| Curcumin | Human Liver Microsomes (HLMs) | 173.28[1] | Not Reported |
| Deuterated Curcumin | Not Reported | No data available | No data available |
Note: While the provided study did not calculate the intrinsic clearance (CLint), the half-life data clearly indicates rapid metabolism of curcumin, particularly in rat liver microsomes. The longer half-life in human liver microsomes suggests species-specific differences in metabolism.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay, which can be used to compare the metabolic stability of curcumin and deuterated curcumin.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (Curcumin, Deuterated Curcumin)
-
Liver microsomes (Human, Rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound and the NADPH regenerating system to the pre-incubated master mix. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the test compound remaining at each time point is plotted against time. The half-life (t1/2) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Experimental Workflow
Conclusion
The available in vitro data confirms the metabolic liability of curcumin. While direct experimental evidence for the metabolic stability of deuterated curcumin is currently lacking, the principles of the kinetic isotope effect provide a strong scientific rationale for its enhanced stability. Researchers are encouraged to perform direct comparative in vitro metabolic stability assays, following the outlined protocol, to quantify the potential benefits of deuteration. Such data would be invaluable for advancing the development of curcumin-based therapeutics with improved pharmacokinetic profiles.
References
Safety Operating Guide
Proper Disposal of (1E,4Z,6E)-Curcumin-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (1E,4Z,6E)-Curcumin-d6, a deuterated internal standard used in the quantification of curcumin, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance.[1][2] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety data.
This compound , with CAS Number 1335198-02-1, is classified as hazardous.[3] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity (single exposure) (Category 3) | H335: May cause respiratory irritation | P312: Call a POISON CENTER or doctor/ physician if you feel unwell. |
This data is synthesized from the Safety Data Sheet for Curcumin-d6.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
-
Ventilation: All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect excess or unwanted solid this compound in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should be considered hazardous waste.
-
Place these items in a designated, sealed container.
-
-
Empty Containers:
-
Empty containers should be handled as hazardous waste as they will retain residual amounts of the compound.[4] Do not rinse into the drain.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Consult Local Regulations: The final disposal of chemical waste is strictly regulated. Consult your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal authority for specific procedures.
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
Important Considerations:
-
Spills: In the event of a spill, avoid generating dust.[5] Carefully sweep up the solid material and place it into a designated hazardous waste container.[5] Clean the spill area with soap and water.
-
Do Not:
-
Dispose of this compound down the drain.[6]
-
Place it in the regular trash.
-
Mix it with incompatible waste materials.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Operational Guide for Handling (1E,4Z,6E)-Curcumin-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1E,4Z,6E)-Curcumin-d6. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
This compound , a deuterated form of curcumin, is utilized as an internal standard in mass spectrometry-based quantification of curcumin.[1] While specific toxicity data for the deuterated form is limited, the safety precautions for curcumin should be strictly followed due to its classification as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles | Chemical splash goggles or safety glasses with side protection are mandatory to prevent eye contact.[2] |
| Skin | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. The exact breakthrough time should be confirmed with the glove manufacturer.[4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | Respirator | In cases of brief exposure, low pollution, or when handling the powder form where dust may be generated, a respiratory filter device or a NIOSH-certified respirator should be used.[5][6] Use in a well-ventilated area is crucial.[5] |
Operational Plan: Handling and Storage
Handling Procedures:
-
Avoid Contact: All personal contact with the substance, including inhalation of dust and contact with skin and eyes, must be avoided.[2][5]
-
Ventilation: Use the substance in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to prevent dust generation.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2] Do not eat, drink, or smoke in the handling area.[6]
Storage Procedures:
-
Container: Keep the container tightly closed to prevent contamination and exposure.[2]
-
Conditions: Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is room temperature.
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Methodology:
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[2]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[2] This should not be disposed of with household garbage.[3]
-
Incineration: A recommended method of disposal is in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Protection: Do not allow the product to enter drains or sewage systems.[2][3]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
